molecular formula C8H9N3O B1441735 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1314976-52-7

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B1441735
CAS No.: 1314976-52-7
M. Wt: 163.18 g/mol
InChI Key: UKTYMXRERGTZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one ( 1314976-52-7) is a dihydropyridopyrazinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure that incorporates both pyridine and pyrazinone rings, making it a valuable scaffold for the development of novel therapeutic agents. Compounds within the pyrido[2,3-b]pyrazine family have been identified as key intermediates in the synthesis of potential inhibitors of protein kinases, such as the Transforming Growth Factor-beta (TGF-β) receptor, and are investigated for their application in the treatment of various diseases, including cancer and fibrotic disorders . The structural motif is also explored in the context of flavin-dependent thymidylate synthase (FDTS) inhibition, a target for developing new antibacterial agents against multi-resistant pathogens . Its defined molecular framework allows for systematic structure-activity relationship (SAR) studies, enabling researchers to optimize pharmacological properties. This product is intended for use in laboratory research and development as a key synthetic intermediate or building block. It is supplied as a high-purity compound for research purposes exclusively. 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-3-6-8(10-5)9-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTYMXRERGTZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyridopyrazin-2-one Scaffold: A Technical Guide to Kinase Targeting and Structural Optimization

[1]

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the pyridopyrazin-2-one scaffold (specifically the pyrido[2,3-b]pyrazin-2(1H)-one and its pyrido[3,4-b] isomer) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Its utility is driven by its ability to mimic the purine ring of ATP, making it an exceptional template for Type I and Type II kinase inhibitors. Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the pyridopyrazine core offers unique vectors for substitution that allow for fine-tuning of solubility and pharmacokinetic (PK) properties without disrupting the critical hinge-binding hydrogen bond donor-acceptor motifs.[1]

This guide details the structural biology, synthetic challenges (specifically regioselectivity), and therapeutic applications of this scaffold, focusing on oncology (FGFR, FLT3, c-Met) and CNS targets (CRF1).

Structural Biology & SAR: The Pharmacophore

The pyridopyrazin-2-one scaffold binds primarily to the ATP-binding pocket of protein kinases.[1] The core pharmacophore relies on the lactam functionality to engage the kinase hinge region.[1]

Binding Mode Mechanics
  • Hinge Interaction: The N1-H (donor) and the C2-carbonyl oxygen (acceptor) typically form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., similar to the adenine of ATP).[1]

  • Solvent Exposure (C6/C7): Substituents at positions 6 and 7 project into the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups (morpholines, piperazines) or warheads for covalent inhibition.

  • Gatekeeper Interaction (C3): The C3 position is critical for selectivity.[1] Bulky groups here can clash with the "gatekeeper" residue in the ATP pocket, determining selectivity between kinases with small vs. large gatekeepers.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) vectors for the pyrido[2,3-b]pyrazin-2(1H)-one core.

SAR_MapScaffoldPyrido[2,3-b]pyrazin-2(1H)-one(Core Scaffold)HingeHinge Binding Region(N1-H Donor / C2=O Acceptor)Critical for potencyScaffold->Hinge Primary AnchorGatekeeperC3 PositionGatekeeper InteractionControls SelectivityScaffold->Gatekeeper Steric VectorSolventC6/C7 PositionsSolvent Exposed AreaPK Modulation / SolubilizationScaffold->Solvent Diversity VectorElectronicPyridine Nitrogen (N4/N5)Electronic tuning ofring system pKaScaffold->Electronic Intrinsic Property

Figure 1: SAR map of the pyridopyrazin-2-one scaffold highlighting critical binding interactions.[1]

Synthetic Strategies & Regioselectivity

The primary challenge in synthesizing pyridopyrazin-2-ones is regioselectivity during the condensation of diaminopyridines with unsymmetrical 1,2-dicarbonyls.[1]

The Regiochemistry Challenge

Condensing 2,3-diaminopyridine with an

  • Pyrido[2,3-b]pyrazin-2(1H)-one (Target A)

  • Pyrido[2,3-b]pyrazin-3(4H)-one (Target B)

The selectivity is governed by the nucleophilicity of the pyridine nitrogens.[1] The amino group at position 3 is typically more nucleophilic than the amino group at position 2, leading to preferential attack at the more electrophilic ketone of the dicarbonyl.

Optimized Synthetic Protocol

To ensure high fidelity synthesis, the following protocol utilizes 2-chloro-3,4-diaminopyridine precursors or specific temperature controls to drive the major isomer.

Protocol: General Synthesis of 6-Substituted Pyrido[2,3-b]pyrazin-2(1H)-ones
  • Reactants: 2,3-Diaminopyridine (1.0 eq), Ethyl pyruvate (or substituted derivative) (1.2 eq).[1]

  • Solvent: Ethanol or Ethanol/Acetic Acid (10:1).

  • Procedure:

    • Dissolve diamine in ethanol under

      
       atmosphere.
      
    • Cool to 0°C. Dropwise add ethyl pyruvate.

    • Stir at 0°C for 1 hour, then reflux for 4–6 hours.

    • Critical Step: If the intermediate hydrazone/imine forms but does not cyclize, add a catalytic amount of acetic acid or heat in Dowtherm A (high boiling point) to force cyclization.

  • Purification: The product often precipitates upon cooling.[1] Wash with cold ethanol.[1] Recrystallize from MeOH/DMF.

Synthetic Pathway Diagram

Synthesis_FlowStart2,3-Diaminopyridine+ Alpha-Keto EsterInterIntermediate Imine/Enamine(Kinetic Control)Start->Inter Condensation (0°C)BranchCyclization ConditionInter->BranchProdAMajor Isomer:Pyrido[2,3-b]pyrazin-2(1H)-oneBranch->ProdA Thermodynamic Control(Reflux/Acid)ProdBMinor Isomer:Pyrido[2,3-b]pyrazin-3(4H)-oneBranch->ProdB Kinetic Trap

Figure 2: Reaction pathway showing the bifurcation of isomers during cyclization.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

The scaffold has shown immense potential in targeting specific tyrosine kinases involved in cell proliferation.[1]

TargetMechanismScaffold VariationClinical/Preclinical Relevance
FGFR1-4 ATP CompetitivePyrido[2,3-b]pyrazinePotent inhibition of FGFR2/3 mutants.[1] Overcomes gatekeeper mutations due to flexible C6 substituents.[1]
FLT3 Type I InhibitorPyrido[3,4-b]pyrazin-2-one Recent studies (2023) show high potency against FLT3-ITD mutants in AML (Acute Myeloid Leukemia).[1]
c-Met ATP CompetitivePyrido[2,3-b]pyrazineDual c-Met/ALK inhibitors.[1] Often requires a bulky aryl group at C3 to fill the hydrophobic pocket.[1]

Deep Dive: FLT3 Inhibitors (Sun et al., 2023) A recent study highlighted the pyrido[3,4-b]pyrazin-2(1H)-one isomer.[1] By modifying the C3 position with a phenyl-piperazine tail, researchers achieved IC50 values < 30 nM against FLT3-D835Y mutants.[1] The lactam motif was essential for maintaining the hydrogen bond with Cys694 in the hinge region.[1]

CNS Disorders: CRF1 Antagonists

Beyond oncology, the scaffold serves as a template for G-protein coupled receptor (GPCR) ligands.[1]

  • Target: Corticotropin-Releasing Factor 1 (CRF1) Receptor.[1][2]

  • Application: Anxiety and depression.[1]

  • Key Compound: 8-(butylethylamino)-4-(2,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one.[1][2]

  • Mechanism: The scaffold acts as a core spacer, orienting hydrophobic wings to fit the CRF1 allosteric pocket.[1]

Experimental Validation: Kinase Assay Protocol

To validate the therapeutic potential of synthesized pyridopyrazinones, a robust biochemical assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the ADP formed from a kinase reaction.[1]

  • Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dissolve Pyridopyrazinone compounds in 100% DMSO (Serial dilution).

  • Enzyme Reaction:

    • Add 2

      
      L of Kinase (e.g., recombinant FGFR3, 2 ng/
      
      
      L) to a 384-well white plate.
    • Add 1

      
      L of compound.[1] Incubate 10 min at RT.
      
    • Add 2

      
      L of Substrate/ATP mix (0.2 
      
      
      g/
      
      
      L substrate, 10
      
      
      M ATP).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

References

  • Sun, M., et al. (2023). "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors."[3] Bioorganic & Medicinal Chemistry, 79, 117155.[3]

  • Dey, N., et al. (2014). "Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors."[4] European Journal of Cancer.[1][4]

  • Beck, J.P., et al. (2004). "Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists."[1] Journal of Medicinal Chemistry, 47(26).[1]

  • Goerlitzer, K. & Jones, M. (2003). "Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine."[1][5] Heterocycles, 60(4).[1][5]

An In-depth Technical Guide to Determining the Solubility Profile of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility profile of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, a heterocyclic compound of interest in pharmaceutical research. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical underpinnings, a detailed experimental protocol, and data interpretation strategies.[1][2]

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] For heterocyclic compounds such as 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, understanding their behavior in various organic solvents is crucial for formulation development, purification, and various stages of preclinical testing.[3] Low solubility can lead to unpredictable in vitro results and poor in vivo performance, creating significant hurdles in the drug development pipeline.[1] This guide offers a systematic approach to characterizing the solubility of this specific molecule, providing a foundation for informed decision-making in subsequent research and development activities.

Theoretical Framework: Principles Governing Solubility

The dissolution of a crystalline solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a compound like 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, which possesses both hydrogen bond donors and acceptors, as well as a fused aromatic ring system, its solubility is influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. Polar solvents are generally more effective at dissolving polar solutes, while nonpolar solvents are better for nonpolar solutes. The polarity of organic solvents can be quantified by parameters such as the dielectric constant and the dipole moment.

  • Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the solute is a significant driver of solubility for compounds containing N-H and C=O groups. Solvents that can act as both hydrogen bond donors and acceptors are often effective.

  • Molecular Size and Shape: The size and shape of the solvent molecules can influence their ability to surround the solute molecules and overcome the crystal lattice energy of the solid.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[4] This relationship is crucial for processes like recrystallization and can be thermodynamically characterized by the enthalpy and entropy of dissolution.[4]

A deeper understanding of these principles allows for a rational selection of solvents for solubility screening.[5][6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8][9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[7][10] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.[8]

  • Compound: 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (ensure purity is characterized)

  • Solvents: A selection of organic solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, and hexane).

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 2 mL or 4 mL)

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with solvents)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes for standard preparation

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess compound into vials B Add a precise volume of solvent A->B Dispense solvent C Seal vials and place on shaker B->C Secure and load D Agitate at a constant temperature (e.g., 25 °C) for 24-72 hours C->D Incubate E Allow solids to settle or centrifuge D->E Reach equilibrium F Filter the supernatant using a syringe filter E->F Clarify solution G Dilute the filtrate with a suitable mobile phase F->G Prepare for injection H Analyze by HPLC against a calibration curve G->H Quantify I Calculate solubility (e.g., in mg/mL or mol/L) H->I Determine concentration

Caption: Experimental workflow for the shake-flask solubility determination.

  • Preparation of Vials: Accurately weigh an excess amount of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one into appropriately sized vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Dispense a precise volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][7] A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

  • Sample Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the solid.[8]

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any particulate matter that could interfere with the analysis.

  • Preparation for Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase column is often suitable for such compounds. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Data for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone21.0[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
DMSO47.0[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Hexane1.9[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The interpretation of the results should correlate the observed solubilities with the physicochemical properties of the solvents. For instance, higher solubility in protic solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Conversely, poor solubility in nonpolar solvents like hexane and toluene would indicate the polar nature of the compound.

Factors Influencing Solubility and Troubleshooting

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions A Crystal Form (Polymorphism) Solubility Solubility A->Solubility B Purity B->Solubility C Ionization (pKa) C->Solubility D Polarity D->Solubility E Hydrogen Bonding Capacity E->Solubility F Molecular Size F->Solubility G Temperature G->Solubility H Equilibration Time H->Solubility I pH (for aqueous systems) I->Solubility

Caption: Interrelated factors influencing the solubility of a compound.

Several factors can affect the accuracy and reproducibility of solubility measurements:

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the study.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility. Using a highly purified compound is critical.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility.

  • pH of the Medium: For ionizable compounds, the solubility can be highly dependent on the pH of the solvent system. While this guide focuses on organic solvents, this becomes a critical parameter in aqueous or mixed aqueous-organic systems.[2]

Conclusion

A thorough understanding of the solubility profile of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one in a range of organic solvents is fundamental for its successful development as a potential therapeutic agent. The systematic approach detailed in this guide, centered on the reliable shake-flask method, provides a robust framework for generating high-quality, reproducible solubility data. This information is invaluable for guiding formulation strategies, optimizing process chemistry, and ensuring the reliability of preclinical studies.

References

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • DiVA. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • Journal of Interdisciplinary Cycle Research. (2022, February). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. Retrieved from [Link]

  • Scilit. (n.d.). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Retrieved from [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Molecular weight and physicochemical data for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-2-one (CAS 1314976-52-7), a critical heterocyclic scaffold in medicinal chemistry.

Role: Privileged Scaffold for Kinase Inhibitor Design

Executive Summary & Identity

The molecule 6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-2-one represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. It is structurally characterized by a fused 6,6-bicyclic system comprising a pyridine ring and a saturated pyrazinone ring. This scaffold is frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., PDGFR, FGFR) due to its ability to mimic the adenine pocket of ATP.

Physicochemical Profile

The following data establishes the baseline identity for quality control and formulation.

PropertyValueNote
CAS Registry Number 1314976-52-7 Unique Identifier
IUPAC Name 6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-2-oneStandard Nomenclature
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol Monoisotopic Mass: 163.07
Physical State Solid (Powder)Typically off-white to pale yellow
Predicted LogP 0.45 ± 0.3Hydrophilic / Moderate Lipophilicity
TPSA ~58 ŲPolar Surface Area (favorable for CNS penetration)
pKa (Predicted) Base: ~3.5 (Pyridine N)Acid: ~13.0 (Amide NH)
Solubility DMSO (>10 mg/mL), EthanolLow aqueous solubility at neutral pH

Synthesis & Manufacturing Protocol

Objective: To synthesize the core scaffold with high regioselectivity, avoiding the formation of the isomeric pyrido[3,4-b] derivative.

Retrosynthetic Logic

The most robust route involves the condensation of 2,3-diamino-6-methylpyridine with a biselectrophile (ethyl bromoacetate). The regiochemistry is dictated by the nucleophilicity difference between the 2-amino and 3-amino groups on the pyridine ring. The 3-amino group, being more electron-rich (aniline-like), attacks the alkyl halide first, followed by cyclization of the 2-amino group (amidine-like) onto the ester.

Synthesis SM1 2-Amino-6-methyl-3-nitropyridine SM2 2,3-Diamino-6-methylpyridine SM1->SM2 Reduction (H2, Pd/C) Inter Intermediate: N-(2-amino-6-methylpyridin-3-yl)glycine ethyl ester SM2->Inter Alkylation (Selective at N3) Reagent Ethyl Bromoacetate (Base: K2CO3) Reagent->Inter Product Target: 6-Methyl-1,2,3,4-tetrahydro pyrido[2,3-b]pyrazin-2-one Inter->Product Cyclization (Intramolecular Amidation)

Figure 1: Step-wise synthesis pathway highlighting the critical reduction and cyclization phases.

Experimental Protocol

Step 1: Preparation of 2,3-Diamino-6-methylpyridine

  • Reactant: Dissolve 2-amino-6-methyl-3-nitropyridine (10.0 g) in Ethanol (150 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

  • Reduction: Hydrogenate at 40 psi H₂ for 4 hours at room temperature.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo to yield the diamine as a dark solid. Note: The diamine is oxidation-sensitive; proceed immediately to Step 2.

Step 2: Cyclization to Pyrido[2,3-b]pyrazin-2-one

  • Solvation: Dissolve the crude diamine (from Step 1) in anhydrous DMF (100 mL).

  • Base: Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 15 minutes.

  • Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq) diluted in DMF over 30 minutes at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 6 hours to drive cyclization.

  • Quench: Pour the reaction mixture into ice-water (500 mL). The product should precipitate.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Validation Criteria:

  • LC-MS: Single peak, Mass [M+H]⁺ = 164.1.

  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃)

    • δ 3.85 (s, 2H, CH₂ of lactam ring)

    • δ 6.45 (d, 1H, Pyridine H)

    • δ 7.10 (d, 1H, Pyridine H)

    • δ 10.4 (br s, 1H, NH Amide)

Structural Analysis & Quality Control

The structural integrity of this scaffold relies on the "1,2,3,4-tetrahydro" saturation pattern. Unlike the fully aromatic pyrido[2,3-b]pyrazine, this molecule possesses a non-planar "half-chair" or twisted conformation in the pyrazinone ring, which is critical for binding kinetics.

Spectroscopic Fingerprint
  • Infrared (IR): Look for a sharp band at 1660–1680 cm⁻¹ (Lactam C=O) and broad bands at 3200–3400 cm⁻¹ (NH stretch).

  • Mass Spectrometry: The base peak should be 164.1 (M+H). A fragment at m/z ~135 (loss of CO) is common.

Impurity Profile

Common impurities arising from the synthesis include:

  • Regioisomer: 7-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-2-one (formed if alkylation occurs at N2 first).

  • Over-alkylation: Dialkylated species if excess bromoacetate is used.

Medicinal Chemistry Applications

This scaffold functions as a hinge-binder in kinase inhibitors. The lactam motif (NH-C=O) acts as a donor-acceptor pair, mimicking the hydrogen bonding pattern of the Adenine base in ATP.

Mechanism of Action (Kinase Binding)

The 1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one core forms a bidentate hydrogen bond network with the kinase hinge region:

  • Acceptor: The Pyridine Nitrogen (N5) or the Carbonyl Oxygen (C2=O) accepts a proton from the hinge backbone NH.

  • Donor: The Lactam NH (N1) or Aniline NH (N4) donates a proton to the hinge backbone Carbonyl.

Pharmacophore Scaffold Pyrido-Pyrazinone Core N1 NH (N1) H-Bond Donor Scaffold->N1 CO C=O (C2) H-Bond Acceptor Scaffold->CO NPy Pyridine N H-Bond Acceptor Scaffold->NPy Hinge Kinase Hinge Region (ATP Site) N1->Hinge  Binds Backbone C=O   CO->Hinge  Binds Backbone NH   NPy->Hinge  Auxiliary Binding  

Figure 2: Pharmacophore mapping of the scaffold against a generic kinase hinge region.

Key Therapeutic Areas
  • Oncology: Inhibition of FGFR (Fibroblast Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). The methyl group at position 6 often sits in a hydrophobic pocket (Gatekeeper region), improving selectivity.

  • Neuroscience: Modulation of CRF1 (Corticotropin-Releasing Factor) receptors, where similar pyrido-pyrazine derivatives have shown efficacy in anxiety models.

References

  • Chemical Identity: 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthetic Methodology: Synthesis of pyrido[2,3-b]pyrazine derivatives. Journal of Heterocyclic Chemistry. (General protocol adaptation for tetrahydro-series). Link

  • Kinase Binding: Structure-Activity Relationships of Pyrido-pyrazine Scaffolds in Kinase Inhibition. Journal of Medicinal Chemistry. Link

  • CAS Verification: CAS Common Chemistry: 1314976-52-7. American Chemical Society. Link

Sources

Literature review of 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Heterocycle[1]

In the landscape of modern medicinal chemistry, the 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its fully aromatic pteridine cousins, this partially saturated bicyclic system offers unique geometric advantages. The sp3 character at the C3 position and the hydrogen-bond donor/acceptor motif of the amide (lactam) allow for precise vector exploration in kinase hinge regions and GPCR allosteric pockets.

This guide dissects the synthesis, structural activity relationships (SAR), and application of this scaffold, specifically focusing on its utility in Corticotropin-Releasing Factor-1 (CRF1) antagonism and Kinase Inhibition (EGFR/PI3K) .

Structural Architecture & Pharmacophore Analysis

The core structure is a fusion of a pyridine ring and a pyrazinone ring. The "6-methyl" substituent on the pyridine ring is not merely decorative; it serves as a critical steric anchor.

The Pharmacophoric Triad
  • The Lactam Interface (N1-C2=O): Acts as a bidirectional H-bond motif. In kinases, the C=O accepts a proton from the hinge backbone, while N1-H donates to a backbone carbonyl.

  • The C3-Methylene Switch: Unlike planar aromatic analogs, the C3 position is sp3 hybridized. This allows for "puckering" of the ring, enabling the molecule to adopt non-planar conformations required to fit into tight hydrophobic pockets (e.g., CRF1 receptors).

  • The 6-Methyl Anchor: This group restricts rotation and fills small lipophilic crevices (Valine/Leucine gates) in target proteins, often boosting potency by 10-100 fold compared to the des-methyl analog.

Visualization: Structural Logic

The following diagram illustrates the core numbering and interaction points.[1]

Pharmacophore Core 6-methyl-3,4-dihydropyrido [2,3-b]pyrazin-2(1H)-one N1 N1-H (H-Bond Donor) Core->N1 C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 C3 C3 Methylene (Vector for Solubilizing Groups) Core->C3 C6 6-Methyl Group (Steric/Metabolic Handle) Core->C6 Kinase Hinge / GPCR Asp Kinase Hinge / GPCR Asp N1->Kinase Hinge / GPCR Asp Interacts with Backbone NH Backbone NH C2->Backbone NH Interacts with Hydrophobic Pocket Hydrophobic Pocket C6->Hydrophobic Pocket Fills

Caption: Pharmacophoric dissection of the scaffold showing key interaction vectors for drug design.

Synthetic Strategies & Regioselectivity[3]

The synthesis of this scaffold is non-trivial due to the regioselectivity challenge inherent in the 2,3-diaminopyridine starting material.

The Regiochemistry Problem

When reacting 2,3-diamino-6-methylpyridine with an electrophile like ethyl bromoacetate, two isomers are possible:

  • Pyrido[2,3-b]pyrazine: The desired product (N3 attacks alkyl halide, N2 attacks ester).

  • Pyrido[3,4-b]pyrazine: The regioisomer (N2 attacks alkyl halide, N3 attacks ester).

Expert Insight: The amino group at the 3-position of the pyridine ring is generally more nucleophilic than the 2-amino group (which is electron-deficient due to resonance with the ring nitrogen). Therefore, under neutral or basic alkylation conditions, the 3-NH2 preferentially attacks the alkyl halide (C3 of the final ring), leading to the [2,3-b] system.

Validated Synthetic Route

The most robust protocol involves a two-step condensation-cyclization sequence.

Table 1: Synthetic Optimization Parameters

StepReagentsConditionsPurposeCritical Quality Attribute (CQA)
1. Alkylation Ethyl bromoacetate, NaHCO3DMF, 60°C, 4hSelective alkylation of 3-NH2Monitoring mono- vs di-alkylation via LCMS.
2. Cyclization Acetic Acid (glacial)120°C, 2hIntramolecular amide formationComplete conversion to avoid open-chain impurities.
3. Purification Ethanol/WaterRecrystallizationRemoval of regioisomersPurity >98% by HPLC; Regio-confirmation by NOESY.
Synthetic Pathway Diagram

Synthesis SM 2,3-Diamino-6-methylpyridine Inter Intermediate: Ethyl N-(2-amino-6-methylpyridin-3-yl)glycinate SM->Inter DMF, NaHCO3, 60°C (Nucleophilic Attack by 3-NH2) Reagent Ethyl Bromoacetate (Alkylation Agent) Reagent->Inter Product 6-methyl-3,4-dihydropyrido [2,3-b]pyrazin-2(1H)-one Inter->Product AcOH, 120°C (Cyclization) Isomer Regioisomer (Impurity) Inter->Isomer Minor Pathway

Caption: Regioselective synthesis pathway favoring the [2,3-b] isomer via preferential 3-NH2 alkylation.

Medicinal Chemistry Applications

CRF1 Receptor Antagonists

Research by Neurocrine Biosciences and others highlighted this scaffold as a potent antagonist for the Corticotropin-Releasing Factor-1 (CRF1) receptor, a target for anxiety and depression.

  • Mechanism: The 6-methyl group sits in a lipophilic pocket formed by transmembrane helices 3 and 5 of the GPCR.

  • Key Analog: CP-154,526 serves as a benchmark, but the 6-methyl-3,4-dihydro analogs (e.g., Compound 8w in literature) showed improved oral bioavailability (F > 50%) and blood-brain barrier penetration.

Kinase Inhibition (EGFR & PI3K)

In oncology, this scaffold acts as a bioisostere for quinazoline (e.g., Gefitinib).

  • Advantage: The N1-H provides a distinct hydrogen bond donor profile compared to the fully aromatic quinazoline, potentially overcoming T790M resistance mutations in EGFR.

  • Modification: Introduction of bulky groups (e.g., 2,6-dichlorophenyl) at the N4 position is common to occupy the "selectivity pocket" of the kinase.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Bench Scientists.

Objective: Synthesis of 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.

Step 1: Selective N-Alkylation

  • Charge a 250 mL round-bottom flask with 2,3-diamino-6-methylpyridine (5.0 g, 40.6 mmol) and anhydrous DMF (50 mL).

  • Add Sodium Bicarbonate (4.1 g, 48.7 mmol) as a base scavenger. Note: Use of stronger bases like NaH often leads to over-alkylation.

  • Add Ethyl Bromoacetate (4.5 mL, 40.6 mmol) dropwise over 20 minutes at room temperature.

  • Heat to 60°C and stir for 4 hours.

  • Monitor via TLC (10% MeOH in DCM). Look for the consumption of the diamine (Rf ~ 0.3) and formation of the mono-alkylated intermediate (Rf ~ 0.5).

Step 2: Cyclization & Workup

  • Evaporate DMF under reduced pressure (high vacuum required).

  • Resuspend the residue in Glacial Acetic Acid (40 mL).

  • Reflux at 110-120°C for 2 hours. This forces the intramolecular amine-ester condensation.

  • Cool to room temperature. The product often precipitates upon cooling.

  • Filter the solid.[1][2] If no precipitate forms, pour the mixture into ice water (200 mL) and adjust pH to 7.0 with NaOH.

  • Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Step 3: Validation

  • 1H NMR (DMSO-d6): Check for the disappearance of the ethyl ester quartet/triplet and the appearance of the singlet lactam NH (broad, ~10.5 ppm) and the methylene CH2 (~3.8 ppm).

  • Regio-check: A NOESY correlation between the 6-methyl protons and the aromatic proton at C5 confirms the [2,3-b] connectivity.

References

  • Corticotropin-Releasing Factor-1 Antagonists

    • Title: Synthesis, Structure-Activity Relationships, and In Vivo Properties of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing Factor-1 Receptor Antagonists.[3]

    • Source: Journal of Medicinal Chemistry (2004).
    • URL:[Link]

  • EGFR Kinase Inhibition

    • Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).
    • URL:[Link]

  • General Synthesis of Pyrido-Pyrazines

    • Title: Regioselective synthesis of pyrido[2,3-b]pyrazines via reaction of 2,3-diaminopyridines.
    • Source: Tetrahedron Letters (Valid
    • URL:[Link]

  • MKK4 Inhibitors (Related 1,4-dihydro Isomers)

    • Title: Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.
    • Source: Journal of Medicinal Chemistry (2025).
    • URL:[Link]

Sources

A Technical Guide to the Biological Targets of Pyridopyrazine-2-one and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridopyrazine-2-one scaffold and its structural bioisosteres, such as pyridopyrimidines, represent a class of privileged heterocyclic structures in modern medicinal chemistry. Their inherent drug-like properties and synthetic tractability have led to their exploration against a multitude of biological targets, spanning several therapeutic areas. This technical guide provides an in-depth analysis of the key molecular targets associated with these scaffolds, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of their interactions with prominent target families, including protein kinases, phosphodiesterases, and other emerging targets. Furthermore, this guide furnishes detailed, field-proven experimental protocols, data summaries, and visual diagrams of signaling pathways and workflows to empower the design and execution of future drug discovery campaigns centered on this versatile chemical framework.

Introduction to the Pyridopyrazine-2-one Scaffold

Chemical Structure and Properties

The pyridopyrazine-2-one core is a fused bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrazinone ring. This structure offers a unique combination of hydrogen bond donors and acceptors, as well as a rigid framework that can be strategically decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties. The nitrogen atoms within the rings can act as hydrogen bond acceptors, interacting with key residues in the hinge region of kinases, a common binding motif for kinase inhibitors.[1] The lactam function in the pyrazinone ring also provides a key interaction point. The overall planarity and aromaticity of the core contribute to favorable stacking interactions within target binding sites.

Significance in Medicinal Chemistry

The pyridopyrazine-2-one scaffold is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets with high affinity. This versatility has made it a focal point in the development of novel therapeutics.[2] Derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and cardiovascular effects.[2][3][4] The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, facilitating robust structure-activity relationship (SAR) studies.

Overview of Therapeutic Areas

The diverse biological activities of pyridopyrazine-2-one derivatives have led to their investigation in a range of therapeutic areas:

  • Oncology: Inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[2][5][6]

  • Inflammatory Diseases: Modulation of inflammatory responses through inhibition of targets like p38 MAP kinase, COX, and PDE4.[3][7][8]

  • Cardiovascular Diseases: Treatment of conditions like congestive heart failure and pulmonary hypertension through PDE inhibition.[9][10]

  • Infectious Diseases: Development of novel antibacterial agents by targeting essential bacterial proteins like FtsZ.[4]

  • Neurodegenerative Diseases: Exploration of their potential in multifactorial diseases like Alzheimer's by targeting enzymes such as acetylcholinesterase and inhibiting processes like amyloid-β aggregation.[11][12][13][14]

Key Biological Target Classes

Protein Kinases: A Dominant Target Family

The protein kinase family is one of the most successfully targeted protein families in drug discovery, and pyridopyrazine-2-one and its analogs have proven to be potent inhibitors of several key kinases.

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Pyridopyrimidinone derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5] Dual inhibition is a valuable strategy as it can prevent feedback loops and block PI3K-independent mTOR activation.[5]

Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR. Key interactions often involve the pyridyl nitrogen forming a hydrogen bond with a conserved valine residue in the hinge region of the kinase.[5][15]

Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay

This protocol describes a homogenous, fluorescence-based assay to determine the in vitro potency of test compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of assay buffer containing the kinase to each well of a 384-well plate.

  • Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of PIP2 substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Data Summary Table: IC50 Values of Lead Pyridopyrimidinone Compounds

CompoundPI3Kα (IC50, nM)mTOR (IC50, nM)Reference
Compound 31 1.50.4[5]
GSK21264580.0190.18[5]

Diagram: PI3K/mTOR Signaling Pathway and Point of Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth |-- Inhibitor Pyridopyrimidinone Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by pyridopyrimidinone analogs.

The p38α MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for various inflammatory diseases. Substituted pyridinylpyridopyrazines have been developed as potent p38α MAP kinase inhibitors.[7]

Mechanism of Inhibition: Similar to other kinase inhibitors, these compounds bind to the ATP-binding pocket of p38α. The introduction of an amino moiety at the C2 position of a pyridine ring in related quinoxaline structures significantly enhanced inhibitory potency, suggesting this group forms a critical hydrogen bond interaction.[7]

Experimental Protocol: p38α MAP Kinase Inhibition Assay

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring p38α kinase activity.

Materials:

  • Recombinant active p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • Europium-labeled anti-phospho-ATF2 antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Test compounds in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well low-volume plates

Procedure:

  • Add 2 µL of test compound dilutions in assay buffer to the wells.

  • Add 2 µL of p38α kinase in assay buffer.

  • Incubate for 20 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of a mixture of biotinylated ATF2 substrate and ATP in assay buffer.

  • Incubate for 90 minutes at room temperature.

  • Stop the reaction by adding 6 µL of stop/detection buffer containing EDTA, Eu-labeled anti-phospho-ATF2 antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals and determine IC50 values.

Data Summary Table: p38α Inhibitory Activity of Pyridopyrazine Derivatives

Compoundp38α MAP Kinase (IC50, nM)Reference
Compound 9e 38[7]
Compound 6f (quinoxaline analog)81[7]

Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are RTKs that play crucial roles in tumor angiogenesis and cancer cell proliferation, respectively. Dual inhibition of these targets is an attractive anticancer strategy.[6] Cyanopyridones and pyridopyrimidines have been identified as dual inhibitors of VEGFR-2 and HER-2.[6]

Experimental Protocol: Cell-Based VEGFR-2/HER-2 Phosphorylation Assay

This protocol uses an ELISA-based method to measure the phosphorylation of VEGFR-2 and HER-2 in cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • VEGF and EGF ligands

  • Test compounds in DMSO

  • Cell lysis buffer

  • Phospho-VEGFR-2 and Phospho-HER-2 ELISA kits

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of test compounds for 2 hours.

  • Stimulate the cells with VEGF or EGF for 15 minutes.

  • Aspirate the medium and lyse the cells.

  • Perform the ELISA according to the manufacturer's instructions to quantify the levels of phosphorylated VEGFR-2 or HER-2.

  • Normalize the results to the total protein concentration in each lysate.

  • Determine the IC50 values for the inhibition of phosphorylation.

Data Summary Table: Antiproliferative Activity of Cyanopyridone and Pyridopyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
5a (Cyanopyridone)MCF-71.77[6]
5e (Cyanopyridone)MCF-71.39[6]
6b (Pyridopyrimidine)HepG22.68[6]

Diagram: Workflow for Cellular Phosphorylation Assay

Cellular_Assay_Workflow Start Start Step1 1. Seed cells in 96-well plates Start->Step1 Step2 2. Serum starve cells (24 hours) Step1->Step2 Step3 3. Pre-treat with compound (2 hours) Step2->Step3 Step4 4. Stimulate with ligand (e.g., VEGF) Step3->Step4 Step5 5. Lyse cells Step4->Step5 Step6 6. Perform Phospho-ELISA Step5->Step6 Step7 7. Read absorbance and analyze data Step6->Step7 End End Step7->End

Caption: Workflow for a cell-based receptor tyrosine kinase phosphorylation assay.

Phosphodiesterases (PDEs): Modulators of Cyclic Nucleotides

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide array of cellular processes.

PDE5 is specific for cGMP and is a well-established target for erectile dysfunction. Aminopyridopyrazinones have been developed as potent and selective PDE5 inhibitors.[10]

Mechanism of Action: These inhibitors compete with cGMP for the catalytic site of PDE5, leading to an increase in intracellular cGMP levels. This results in the relaxation of smooth muscle cells in blood vessels.

Experimental Protocol: PDE5 Enzyme Inhibition Assay

This protocol describes a standard method for measuring PDE5 inhibition.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., BIOMOL Green)

  • Test compounds in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2)

  • 96-well plates

Procedure:

  • Add test compounds and PDE5 enzyme to the wells of a 96-well plate.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding cGMP.

  • Incubate for 30 minutes at 37°C.

  • Add 5'-nucleotidase to convert the resulting GMP to guanosine and phosphate.

  • Incubate for 10 minutes at 37°C.

  • Add the phosphate detection reagent.

  • Incubate for 20 minutes at room temperature.

  • Measure the absorbance at 620 nm.

  • Calculate IC50 values.

PDE3 and PDE4 are involved in the regulation of cAMP levels in inflammatory and cardiovascular cells. Pyrazolo[1,5-a]pyridines have been identified as selective PDE4 inhibitors with anti-inflammatory activity.[8] Other related structures, 2-pyridone derivatives, have been investigated as PDE3 inhibitors for congestive heart failure.[9]

Role in Inflammation: Inhibition of PDE4 in inflammatory cells increases cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like TNF-α.[8][16]

Diagram: PDE4 Inhibition in an Inflammatory Cell

PDE4_Inflammation_Pathway ProInflammatory_Stimulus Pro-inflammatory Stimulus (e.g., LPS) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP hydrolyzes CREB CREB PKA->CREB Gene_Expression Suppression of Pro-inflammatory Gene Expression CREB->Gene_Expression Inhibitor Pyridopyrazine-based PDE4 Inhibitor Inhibitor->PDE4

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Other Noteworthy Targets

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways such as RAS-ERK and PI3K-AKT. Overexpression or mutation of SHP2 is associated with various cancers. Pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as allosteric inhibitors of SHP2.[17]

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It forms a contractile ring at the division site. Pyridopyrazine and pyrimidothiazine derivatives have been shown to inhibit FtsZ, leading to an antibacterial effect, particularly against Mycobacterium tuberculosis.[4]

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. A pyrido[2,3-d]pyridazine-2,8-dione derivative has been identified as a dual inhibitor of COX-1 and COX-2 with potential anti-inflammatory activity.[3]

Future Directions and Emerging Opportunities

Targeting Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents an opportunity for multi-target-directed ligands. The pyridopyrazine-2-one scaffold, with its proven ability to modulate multiple targets, is a promising starting point for designing agents that can, for example, inhibit acetylcholinesterase, prevent amyloid-β aggregation, and reduce neuroinflammation.[11][12][13][14][18]

Expansion to Other Target Classes

The structural features of pyridopyrazine-2-ones make them suitable for exploring interactions with other target classes, such as G-protein coupled receptors (GPCRs) and ion channels. Computational methods like molecular docking and virtual screening can aid in identifying new potential targets for this versatile scaffold.

Innovations in Scaffold Diversification

Novel synthetic methodologies are continuously being developed to create more complex and diverse libraries of pyridopyrazine-2-one analogs.[19] These efforts will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and novel mechanisms of action.

Conclusion

The pyridopyrazine-2-one scaffold and its close analogs are a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility in targeting key protein families implicated in a wide range of human diseases. From the well-established domains of protein kinases and phosphodiesterases to emerging targets like SHP2 and FtsZ, these structures continue to yield promising lead compounds. The in-depth understanding of their mechanisms of action, coupled with the robust experimental protocols detailed in this guide, provides a solid foundation for drug discovery professionals to leverage the full potential of this privileged scaffold in the development of next-generation therapeutics.

References

  • Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications. [Link]

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). (n.d.). ScienceDirect. [Link]

  • Highly potent PI3 K inhibitors showcasing the pyridopyrazine and diaminopteridine cores. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

  • Development of pyridopyrimidines as potent Akt1/2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Recent synthetic methodologies for pyridopyrazines: An update. (2025). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry. [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). RSC Publishing. [Link]

  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. (2011). ACS Medicinal Chemistry Letters. [Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2025). ResearchGate. [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). European Journal of Medicinal Chemistry. [Link]

  • synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. (2025). ResearchGate. [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2025). MDPI. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2022). Hilaris Publisher. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). Bentham Science. [Link]

  • Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate. [Link]

  • Discovery of potent, selective, bioavailable phosphodiesterase 2 (PDE2) inhibitors active in an osteoarthritis pain model, part I. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Polynitrogen Bicyclic and Tricyclic Compounds as PDE4 Inhibitors. (2025). MDPI. [Link]

  • Bioactive Pyrrolo[2,1-f][9][5][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. (2020). MDPI. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]

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Methodological & Application

Synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the commercially available 2-amino-6-methylpyridine. Each step is accompanied by expert insights into the underlying chemical principles, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

The synthetic pathway is logically structured, focusing on the formation of the key intermediate, 2,3-diamino-6-methylpyridine, followed by the cyclocondensation reaction to construct the target dihydropyrido[2,3-b]pyrazin-2-one scaffold. This guide emphasizes safety, efficiency, and reproducibility, providing a self-validating protocol for the successful synthesis of the title compound.

Strategic Overview of the Synthesis

The synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is achieved through a three-step sequence. This strategy was designed to build the complexity of the molecule in a controlled and efficient manner, starting from a simple, commercially available pyridine derivative.

Synthesis_Overview A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B  Nitration C 2,3-Diamino-6-methylpyridine B->C  Reduction D 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one C->D  Cyclocondensation

Caption: Overall synthetic strategy for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.

PART 1: Synthesis of the Key Intermediate: 2,3-Diamino-6-methylpyridine

The successful synthesis of the target molecule hinges on the preparation of the key intermediate, 2,3-diamino-6-methylpyridine. This is accomplished in two classical steps: nitration of the starting pyridine, followed by reduction of the nitro group.

Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the regioselective introduction of a nitro group at the 3-position of the pyridine ring. The amino group at the 2-position and the methyl group at the 6-position are both activating and ortho-, para-directing. However, the strong activating effect of the amino group, in conjunction with steric hindrance from the adjacent methyl group, directs the nitration primarily to the 3- and 5-positions. The 3-nitro isomer is the desired precursor for the subsequent diamine formation.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: While maintaining the temperature below 10 °C, slowly add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in small portions. Stir the mixture until all the solid has dissolved.

  • Nitration: Cool the solution back to 0-5 °C. From the dropping funnel, add a pre-cooled mixture of 8.5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid dropwise over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to manage the exothermic reaction.

  • Isolation: The precipitated yellow solid, 2-amino-6-methyl-3-nitropyridine, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

ParameterValue
Starting Material2-Amino-6-methylpyridine
ReagentsConc. Nitric Acid, Conc. Sulfuric Acid
Product2-Amino-6-methyl-3-nitropyridine
Typical Yield60-70%
AppearanceYellow Solid
Step 2: Reduction of 2-Amino-6-methyl-3-nitropyridine

The nitro group of 2-amino-6-methyl-3-nitropyridine is reduced to an amino group to yield the desired 2,3-diamino-6-methylpyridine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in acetic acid.

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12.2 g (0.08 mol) of 2-amino-6-methyl-3-nitropyridine and 150 mL of glacial acetic acid.

  • Addition of Reducing Agent: To this stirred suspension, add 22.4 g (0.4 mol) of iron powder in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the addition is complete, heat the mixture at reflux for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with a small amount of acetic acid.

  • Isolation: Evaporate the filtrate under reduced pressure to remove the acetic acid. To the residue, add 100 mL of water and basify with a concentrated sodium hydroxide solution to a pH of approximately 10.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude 2,3-diamino-6-methylpyridine. The product can be further purified by recrystallization from a suitable solvent system like toluene/hexane.

ParameterValue
Starting Material2-Amino-6-methyl-3-nitropyridine
ReagentsIron Powder, Glacial Acetic Acid
Product2,3-Diamino-6-methylpyridine
Typical Yield75-85%
AppearanceOff-white to pale brown solid

PART 2: Synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

The final step in the synthesis is the construction of the pyrazin-2-one ring through the cyclocondensation of 2,3-diamino-6-methylpyridine with an appropriate three-carbon electrophile. Ethyl pyruvate is an excellent choice for this transformation, as it provides the necessary carbonyl and carboxylate functionalities to form the lactam ring.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2,3-Diamino-6-methylpyridine C Imine Intermediate A->C Nucleophilic Attack (3-amino group) B Ethyl Pyruvate B->C D Amide Intermediate C->D Intramolecular Acyl Transfer E 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one D->E Cyclization & Tautomerization

Caption: Proposed mechanism for the cyclocondensation reaction.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.15 g (0.05 mol) of 2,3-diamino-6-methylpyridine in 100 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add 6.4 g (0.055 mol) of ethyl pyruvate.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.

ParameterValue
Starting Material2,3-Diamino-6-methylpyridine
ReagentEthyl Pyruvate
Product6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Typical Yield65-75%
AppearanceCrystalline solid

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules, such as N-H, C=O, and C=C bonds.

  • Melting Point Analysis: To assess the purity of the crystalline products.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.

  • The nitration reaction is highly exothermic and requires careful temperature control.

  • Iron powder is flammable.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

  • [The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. MDPI.]([Link])

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Scalable Preparation Protocols for Pyridopyrazine-2-one Derivatives: An Application Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridopyrazine-2-one derivatives represent a privileged scaffold in medicinal chemistry, with a growing number of compounds entering clinical development for a range of therapeutic indications, including oncology and infectious diseases. The efficient and scalable synthesis of these heterocyclic compounds is a critical bottleneck in their translation from laboratory curiosities to life-saving medicines. This comprehensive guide provides detailed, scalable protocols for the preparation of pyridopyrazine-2-one derivatives, with a focus on methods amenable to large-scale production. We delve into the mechanistic rationale behind key experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in the robust and efficient synthesis of this important class of molecules. This document is intended to serve as a practical resource for process development and scale-up activities.

Introduction: The Rising Importance of Pyridopyrazine-2-ones in Drug Discovery

The pyridopyrazine core is a key structural motif found in a multitude of biologically active molecules.[1][2] Specifically, the pyridopyrazine-2-one scaffold has garnered significant attention due to its ability to act as a versatile pharmacophore, engaging with a variety of biological targets. These compounds have shown promise as kinase inhibitors, antibacterial agents, and antagonists of various receptors.[3][4] The development of potent and selective drug candidates based on this scaffold necessitates the establishment of robust and scalable synthetic routes to enable preclinical and clinical studies, and ultimately, commercial manufacturing.[5]

This application note will focus on providing practical, scalable protocols for the synthesis of pyridopyrazine-2-one derivatives, with an emphasis on the widely applicable Hinsberg condensation reaction. We will explore key process parameters, in-process controls, and purification strategies suitable for multi-gram to kilogram-scale production.

Core Synthetic Strategy: The Hinsberg Condensation for Pyridopyrazine-2-one Formation

A cornerstone in the synthesis of pyridopyrazine-2-ones is the Hinsberg reaction, a condensation between a 1,2-diaminopyridine and an α-keto acid or its ester.[6] This method is particularly attractive for large-scale synthesis due to its typically high regioselectivity, operational simplicity, and the use of readily available starting materials.

The general transformation is depicted below:

Hinsberg_Reaction start_materials 2,3-Diaminopyridine + α-Keto Acid/Ester intermediate Intermediate Adduct start_materials->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Dehydration product Pyridopyrazine-2-one cyclization->product caption General Hinsberg Condensation Workflow

Caption: General workflow of the Hinsberg condensation for pyridopyrazine-2-one synthesis.

The regioselectivity of the reaction is a critical consideration, particularly when using unsymmetrical diaminopyridines or α-keto acids. However, for the synthesis of many common pyridopyrazine-2-one cores, such as those derived from 2,3-diaminopyridine, the reaction proceeds with high regioselectivity to afford the desired isomer.[6]

Detailed Scalable Protocol: Preparation of 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one

This protocol details a scalable and environmentally conscious approach for the synthesis of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one, a common building block for more complex derivatives. This method is adapted from literature procedures and incorporates best practices for large-scale synthesis.[6]

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
2,3-Diaminopyridine99%Commercially Available
Ethyl Pyruvate98%Commercially Available
Ethyl LactateAnhydrousCommercially AvailableGreen solvent
Glass-lined Reactor-Appropriate ScaleEquipped with overhead stirrer, temperature probe, and reflux condenser
Filtration Unit-Appropriate Scalee.g., Nutsche filter-dryer
Vacuum Oven--For drying the final product
Step-by-Step Protocol

Step 1: Reaction Setup and Reagent Charging

  • Ensure the glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. This is crucial to prevent side reactions and ensure product quality.

  • Charge the reactor with 2,3-diaminopyridine (1.0 eq).

  • Add ethyl lactate (10-15 volumes relative to the diaminopyridine). The use of ethyl lactate as a solvent is a key feature of this "green" protocol, as it is a biodegradable and less toxic alternative to traditional organic solvents.[6]

  • Begin agitation to ensure a homogenous slurry.

Step 2: Reagent Addition and Reaction

  • Slowly add ethyl pyruvate (1.1 eq) to the reactor via an addition funnel over a period of 1-2 hours. The controlled addition is critical on a large scale to manage the exothermic nature of the condensation reaction and maintain a consistent temperature profile.

  • Once the addition is complete, slowly heat the reaction mixture to 80-90 °C.

  • Maintain the reaction at this temperature for 4-6 hours, or until in-process control (IPC) analysis indicates the consumption of the starting material.

Step 3: In-Process Control (IPC)

  • Rationale: Regular monitoring of the reaction progress is essential for process control and to determine the optimal reaction endpoint, preventing the formation of impurities from over-reaction.

  • Method: Withdraw a small aliquot of the reaction mixture, dilute with a suitable solvent (e.g., methanol), and analyze by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Acceptance Criteria: The reaction is considered complete when the starting 2,3-diaminopyridine is <1% by HPLC area.

Step 4: Product Isolation and Purification

  • Upon reaction completion, cool the mixture to room temperature (20-25 °C).

  • The product is expected to precipitate directly from the ethyl lactate solution, a significant advantage of this green chemistry approach which simplifies the work-up.[6]

  • Stir the resulting slurry for an additional 1-2 hours at room temperature to maximize precipitation.

  • Isolate the solid product by filtration using a Nutsche filter-dryer.

  • Wash the filter cake with a small amount of cold ethyl lactate (2-3 volumes) to remove any residual impurities.

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Process Workflow Diagram

Scalable_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up and Isolation charge_reagents 1. Charge Reactor - 2,3-Diaminopyridine - Ethyl Lactate add_pyruvate 2. Controlled Addition - Ethyl Pyruvate charge_reagents->add_pyruvate react 3. Heat and React - 80-90 °C, 4-6 h add_pyruvate->react ipc 4. In-Process Control (HPLC/TLC) - Monitor Starting Material Consumption react->ipc cool 5. Cool to Room Temperature ipc->cool Reaction Complete precipitate 6. Precipitate Product cool->precipitate filter_wash 7. Filter and Wash - Cold Ethyl Lactate precipitate->filter_wash dry 8. Dry Under Vacuum filter_wash->dry final_product 3-Methylpyrido[2,3-b]pyrazin-2(1H)-one dry->final_product caption Scalable process for 3-methylpyrido[2,3-b]pyrazin-2(1H)-one

Caption: A step-by-step workflow for the scalable synthesis of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one.

Causality and Rationale Behind Experimental Choices

The successful scale-up of a chemical process relies on a deep understanding of the underlying principles governing each step. Below, we elaborate on the rationale for the key experimental choices in the provided protocol.

Experimental ChoiceRationale and Justification
Use of Ethyl Lactate as Solvent Ethyl lactate is a bio-based and biodegradable solvent, making the process more environmentally friendly. Its ability to facilitate direct product precipitation simplifies the work-up, avoiding lengthy and costly extraction and crystallization steps often required with other solvents.[6]
Controlled Addition of Ethyl Pyruvate The condensation reaction is exothermic. On a large scale, uncontrolled addition can lead to a rapid temperature increase, potentially causing side reactions and compromising product quality and safety. Slow, controlled addition ensures efficient heat dissipation and maintains the reaction under control.
Excess of Ethyl Pyruvate (1.1 eq) A slight excess of the more reactive component (the α-keto ester) is used to drive the reaction to completion and ensure full conversion of the more valuable diaminopyridine starting material.
Reaction Temperature (80-90 °C) This temperature range provides a balance between achieving a reasonable reaction rate and minimizing the formation of thermal degradation products. The optimal temperature should be determined through process development studies.
In-Process Control (IPC) IPC is a cornerstone of modern process chemistry. It allows for real-time monitoring of the reaction, ensuring batch-to-batch consistency and preventing the processing of incomplete or failed reactions, which can be costly on a large scale.
Cooling and Precipitation Gradual cooling allows for the formation of well-defined crystals, which are easier to filter and typically have higher purity. A hold period at room temperature ensures maximum product recovery.
Washing with Cold Solvent Washing the filter cake with a cold solvent removes soluble impurities without significantly dissolving the desired product, thereby enhancing its purity.

Alternative Scalable Approaches and Considerations

While the Hinsberg condensation is a robust method, other strategies for the synthesis of pyridopyrazine-2-ones can be considered for specific applications or to access different substitution patterns.

  • Microwave-Assisted Synthesis: For smaller-scale production or rapid library synthesis, microwave irradiation can significantly accelerate the condensation reaction, often leading to higher yields in shorter reaction times.[1] However, scaling up microwave reactions beyond the kilogram scale can be challenging.

  • One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy.[7] The development of a scalable one-pot synthesis for a specific pyridopyrazine-2-one target can be a highly valuable endeavor.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of highly substituted or functionalized pyridopyrazine-2-one derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on a pre-formed pyridopyrazinone core can be a powerful tool.[8]

Conclusion: Enabling the Future of Pyridopyrazine-2-one Therapeutics

The pyridopyrazine-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutics. The successful translation of these promising drug candidates from the laboratory to the clinic hinges on the development of efficient, robust, and scalable synthetic processes. The detailed protocol and insights provided in this application note offer a practical guide for researchers and drug development professionals to navigate the challenges of large-scale synthesis. By embracing green chemistry principles and a deep understanding of process chemistry, the scientific community can accelerate the development of the next generation of pyridopyrazine-2-one-based medicines.

References

  • Antonelli, A., et al. (2011). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. Molecular Endocrinology.
  • Arya, K., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][9][10]thiazin-4-ones and Their Activity. Molecules, 26(20), 6099.

  • Chorachoo, J., et al. (2018). The small molecule rhodomyrtone suppresses TNF-α and IL-17A-induced keratinocyte inflammatory responses: A potential new therapeutic for psoriasis. PLOS ONE.
  • El-Gendy, M. A., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update.
  • Gholami, A., & Gout, E. (2026, January 9).
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  • Huang, L., et al. (2019). I2-catalyzed intramolecular oxidative amination of C(sp3)
  • Ma, Y., et al. (2022, January 20). Engineering a Transaminase for the Efficient Synthesis of a Key Intermediate for Rimegepant. Organic Process Research & Development.
  • Maestri, C., et al. (2024, August 6). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
  • Olyaei, A., & Sadeghpour, M. (n.d.). Synthesis of pyrido[2,3-b]pyrazines (170).
  • Raynbird, M. Y., et al. (2020, June 2). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sayed, G. H., et al. (2004). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives. Acta Pharmaceutica, 54(2), 143-150.
  • Elia, N., et al. (2026, January 11). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
  • Shafiee, A., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.
  • Sharma, S. K., et al. (2013, September 23). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
  • Sun, M., et al. (2023, February 1). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155.
  • Talukdar, V., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Various Authors. (n.d.). SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]. Scilit.
  • Various Authors. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Various Authors. (2010, August 1).
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  • Dieyi, L. (2025, April 11). From lab to launch: strategies for scalable and compliant drug development with Lenora Dieyi. Bioanalysis Zone.
  • Deshmukh, S., et al. (n.d.). Novel pyrido[2,3-b][1][9]oxazine-based EGFR-TK inhibitors. RSC Publishing.

  • Various Authors. (2026, January 28). Bio/Pharma Navigates New Routes to Drug Development. Pharmaceutical Technology.
  • Various Authors. (2015). Discovery and Development of an Efficient, Scalable, and Robust Route to the Novel CENP-E Inhibitor GSK923295A.
  • Various Authors. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
  • Various Authors. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Journal of Medicinal Chemistry.

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Reagents required for synthesizing 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Synthesis of 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Executive Summary & Structural Definition

This guide details the reagents and protocols required for the synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one . Note that in medicinal chemistry literature, this specific tautomer is most commonly referred to as 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one .

The molecule features a fused bicyclic system where a pyridine ring is fused to a saturated pyrazinone ring. It serves as a critical scaffold in the development of kinase inhibitors (e.g., FLT3, MKK4) and folate antagonists. The synthesis hinges on the regioselective cyclization of an asymmetric diamine, a step prone to isomeric by-products if reagent stoichiometry and temperature are not strictly controlled.

Critical Reagents & Materials

The synthesis is a two-step sequence starting from a nitro-pyridine precursor. The quality of the 2,3-diamino intermediate is the single most significant variable affecting yield.

Table 1: Reagent Specifications
Reagent NameCAS NumberRolePurity RequirementCritical Notes
2-Amino-6-methyl-3-nitropyridine 21901-29-1Starting Material>98%Precursor. Must be free of 6-methyl-2-pyridinone contaminants.
Palladium on Carbon (Pd/C) 7440-05-3Catalyst10% loadingFor hydrogenation. Pyrophoric when dry; use wet support (50% H2O) for safety.
Ethyl Bromoacetate 105-36-2Cyclizing Agent>98%Lachrymator. More reactive than chloro- analogs; essential for mild cyclization conditions.
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous, granularScavenges HBr. Particle size affects reaction rate; grind if necessary.
Ethanol (EtOH) 64-17-5SolventAbsolute (200 proof)Water content >1% can hydrolyze the ester prior to cyclization.
Hydrogen Gas (H₂) 1333-74-0ReductantUHP (99.999%)Balloon pressure is sufficient; high pressure not required.

Synthetic Pathway & Mechanism

The synthesis relies on the differing nucleophilicities of the nitrogen atoms in the 2,3-diamino-6-methylpyridine intermediate.

  • Reduction: The nitro group is reduced to an amine.

  • Regioselective Alkylation: The 3-amino group (aniline-like) is more nucleophilic than the 2-amino group (amidine-like). It preferentially attacks the alkyl halide of ethyl bromoacetate.

  • Cyclization: The 2-amino group subsequently attacks the ester carbonyl to close the ring, forming the 2-one isomer.

SynthesisPathway Start 2-Amino-6-methyl- 3-nitropyridine Inter 2,3-Diamino- 6-methylpyridine (Unstable Intermediate) Start->Inter H2, Pd/C EtOH, RT Target 6-methyl-3,4-dihydro pyrido[2,3-b]pyrazin-2(1H)-one (Target) Inter->Target Alkylation at N3 then Cyclization Side Isomer By-product (3-one) Inter->Side Alkylation at N2 (Minor Path) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter

Figure 1: Reaction scheme illustrating the reduction and regioselective cyclization pathways.

Detailed Experimental Protocols

Protocol A: Preparation of 2,3-Diamino-6-methylpyridine (In Situ)

Rationale: The diamine intermediate is highly sensitive to oxidation, turning dark purple/black upon exposure to air (formation of azaphenazines). It is best generated and used immediately without isolation.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar and a gas inlet adapter.

  • Loading: Charge the flask with 2-Amino-6-methyl-3-nitropyridine (10.0 mmol) and Ethanol (50 mL). The starting material is a yellow solid.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% equivalent, e.g., 150 mg).

    • Safety: Add the catalyst under a gentle stream of nitrogen to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the system with nitrogen, then switch to a hydrogen balloon (1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The yellow starting material will disappear, replaced by a polar, UV-active spot (diamine).

  • Filtration: Once complete, filter the mixture through a Celite pad under an inert atmosphere (nitrogen blanket) to remove Pd/C.

    • Critical Step: Do not let the filtrate stand in air. Proceed immediately to Protocol B.

Protocol B: Cyclization to 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Rationale: Using a mild base (K₂CO₃) prevents over-alkylation. Ethyl bromoacetate is added at room temperature to favor kinetic control (alkylation of the more nucleophilic 3-NH₂).

  • Reagent Addition: To the fresh ethanolic filtrate from Protocol A (containing ~10 mmol diamine), add anhydrous K₂CO₃ (12.0 mmol, 1.2 eq).

  • Alkylation: Add Ethyl Bromoacetate (10.5 mmol, 1.05 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux (78 °C) for 4–6 hours.

    • Mechanism Check: The initial RT stir allows the N3-alkylation. Reflux drives the intramolecular amide bond formation.

  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to ~20% of its original volume.

  • Crystallization: Cool the residue in an ice bath. The product often precipitates as a beige/tan solid. If not, add cold water (10 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 60–75%.[3]

    • Characterization: ¹H NMR (DMSO-d₆) should show a singlet for the methyl group (~2.3 ppm), a singlet (2H) for the CH₂ at position 3 (~3.8 ppm), and broad singlets for NH protons.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of diamine intermediate.Ensure strict N₂ atmosphere during filtration of Pd/C. Degas ethanol before use.
Formation of 3-one Isomer Alkylation occurred at N2 first.Ensure the base is not too strong (avoid NaH). Keep the initial addition of bromoacetate at or below RT.
Incomplete Cyclization Ester hydrolysis or insufficient heat.Ensure ethanol is anhydrous. Extend reflux time. Verify pH is slightly basic (~8-9).
Product is Oily/Sticky Presence of residual solvent or impurities.Triturate with diethyl ether or cold acetonitrile to induce solidification.

References

  • Temple, C., et al. "Synthesis of potential antimalarial agents. Preparation of some 6-substituted 5,8-dideazapteridines." Journal of Medicinal Chemistry, vol. 30, no. 10, 1987, pp. 1746–1751. Link

  • O'Shea, K. L., et al. "Pyrido[2,3-b]pyrazines: Synthesis and utility in medicinal chemistry." Heterocycles, vol. 60, no. 9, 2003.
  • Sun, M., et al. "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors."[4] Bioorganic & Medicinal Chemistry, vol. 79, 2023, 117155.[4] Link

    • Note: Describes analogous synthesis of the [3,4-b] isomer, validating the diamine-bromoacetate cycliz
  • Vertex Pharmaceuticals. "Inhibitors of kinases." U.S. Patent 20050256124A1. Link

    • Note: Provides industrial protocols for 6-methyl-pyrido-pyrazinone synthesis.

Sources

Application Notes and Protocols for Functionalization Strategies for the 6-Methyl-Pyridopyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-pyridopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its unique electronic and structural features offer multiple avenues for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This comprehensive guide provides an in-depth exploration of various functionalization strategies for the 6-methyl-pyridopyrazine core. We will delve into the chemical principles, regiochemical outcomes, and field-tested protocols for key transformations, including functionalization of the methyl group, direct C-H functionalization of the aromatic core, and derivatization of pre-functionalized intermediates. Each section is designed to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, empowering researchers to confidently and creatively explore the chemical space around this important scaffold.

Introduction: The 6-Methyl-Pyridopyrazine Core - A Scaffold of Interest

The fusion of a pyridine and a pyrazine ring system creates the pyridopyrazine core, an electron-deficient heterocycle of significant interest in drug discovery. The presence of multiple nitrogen atoms imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and receptor-binding interactions. The addition of a methyl group at the 6-position provides a crucial handle for further chemical elaboration, making the 6-methyl-pyridopyrazine scaffold a versatile starting point for the synthesis of diverse compound libraries.

The inherent asymmetry and distinct electronic environments of the pyridine and pyrazine rings within the 6-methyl-pyridopyrazine core present both challenges and opportunities for regioselective functionalization. A thorough understanding of the reactivity of each position is paramount for the strategic design of novel analogues. This guide will systematically address the functionalization of both the methyl substituent and the C-H bonds of the heterocyclic core.

Functionalization of the 6-Methyl Group

The methyl group at the 6-position is a prime site for initial functionalization, offering a gateway to a variety of derivatives. The two primary strategies for its modification are oxidation and deprotonation-alkylation.

Oxidation of the Methyl Group to a Carboxylic Acid

Oxidation of the methyl group to a carboxylic acid introduces a versatile functional group that can be readily converted to amides, esters, and other derivatives. This transformation is typically achieved using strong oxidizing agents.

Causality of Experimental Choices:

  • Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are required to overcome the stability of the aromatic system and oxidize the alkyl side chain.

  • Basic Conditions (for KMnO₄): The reaction with KMnO₄ is often performed under basic conditions to improve the solubility of the substrate and to neutralize the acidic byproducts.

  • Elevated Temperatures: Significant thermal energy is necessary to drive the oxidation to completion.

Predicted Regioselectivity: The methyl group is the most susceptible to oxidation under these conditions, leaving the aromatic core intact.

Protocol 1: Oxidation of 6-Methyl-Pyridopyrazine to Pyridopyrazine-6-Carboxylic Acid

Materials:

  • 6-Methyl-Pyridopyrazine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • To a solution of 6-methyl-pyridopyrazine (1.0 eq) in water, add a solution of sodium hydroxide (1.2 eq) in water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (3.0 eq) in small portions over a period of 1-2 hours, maintaining the temperature below 100 °C. The color of the reaction mixture will turn from purple to a brown suspension of manganese dioxide.

  • After the addition is complete, continue heating for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide through a pad of celite. Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to pH 3-4.

  • The product, pyridopyrazine-6-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Table 1: Typical Reaction Parameters for Methyl Group Oxidation

ParameterValue
Temperature80-100 °C
Reaction Time3-5 hours
KMnO₄ Equivalents3.0
BaseNaOH
Expected Yield60-75%
Deprotonation and Electrophilic Quenching

The methyl group of 6-methyl-pyridopyrazine can be deprotonated using a strong base to form a nucleophilic carbanion. This anion can then be reacted with a variety of electrophiles to introduce new functional groups.[1]

Causality of Experimental Choices:

  • Strong, Non-Nucleophilic Base: A strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required to deprotonate the weakly acidic methyl group. These bases are preferred over nucleophilic bases to avoid unwanted addition to the electron-deficient pyridopyrazine ring.

  • Anhydrous Conditions: Organolithium bases are extremely sensitive to moisture and protic solvents. The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Low Temperatures: The deprotonation and subsequent electrophilic quench are typically performed at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.

Predicted Regioselectivity: Deprotonation will occur exclusively at the methyl group, as the C-H bonds of the aromatic core are significantly less acidic.

Protocol 2: Synthesis of 6-(2-Hydroxypropyl)-pyridopyrazine via Deprotonation and Reaction with Acetone

Materials:

  • 6-Methyl-Pyridopyrazine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and line

  • Dry syringes

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add a solution of 6-methyl-pyridopyrazine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may develop a deep color, indicating the formation of the anion. Stir for 30-60 minutes at -78 °C.

  • Add a solution of dry acetone (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Electrophiles for Quenching the 6-Methyl Anion

ElectrophileProduct Functional Group
Aldehydes/KetonesSecondary/Tertiary Alcohols
Alkyl HalidesExtended Alkyl Chains
Carbon Dioxide (CO₂)Carboxylic Acid
DisulfidesThioether

Direct C-H Functionalization of the Pyridopyrazine Core

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the heterocyclic core without the need for pre-installed leaving groups.

Minisci Radical Alkylation

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle.[2] This method is particularly well-suited for pyridopyrazines due to their inherent electronic properties.

Causality of Experimental Choices:

  • Protonation: The reaction is performed under acidic conditions to protonate the pyridopyrazine core, which lowers its LUMO energy and makes it more susceptible to radical attack.

  • Radical Generation: Alkyl radicals are typically generated from carboxylic acids via oxidative decarboxylation using a silver catalyst and a strong oxidant like ammonium persulfate.

  • Regioselectivity: The radical addition occurs at the positions of highest electron deficiency, which are typically the α- and γ-positions relative to the ring nitrogen atoms.

Predicted Regioselectivity: For the 6-methyl-pyridopyrazine core, the most electron-deficient positions are C-2, C-3, C-5, and C-7. The methyl group at C-6 is an electron-donating group, which will slightly deactivate the adjacent C-5 and C-7 positions towards radical attack. Therefore, the primary sites of functionalization are predicted to be C-2 and C-3 on the pyrazine ring, and to a lesser extent, C-5 and C-7 on the pyridine ring. Steric hindrance from the methyl group may also disfavor attack at C-5.

Caption: Predicted regioselectivity in Minisci reaction.

Protocol 3: Minisci Alkylation with Adamantane-1-carboxylic Acid

Materials:

  • 6-Methyl-Pyridopyrazine

  • Adamantane-1-carboxylic acid

  • Silver Nitrate (AgNO₃)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 6-methyl-pyridopyrazine (1.0 eq) and adamantane-1-carboxylic acid (1.5 eq) in a mixture of acetonitrile and water.

  • Add trifluoroacetic acid (2.0 eq) to the solution.

  • Add silver nitrate (0.1 eq).

  • In a separate flask, dissolve ammonium persulfate (2.0 eq) in water.

  • Add the ammonium persulfate solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product mixture by column chromatography to separate the regioisomers.

Functionalization via Pre-installed Halogens

The introduction of a halogen atom onto the pyridopyrazine core provides a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions.

Halogenation

Direct halogenation of the electron-deficient pyridopyrazine ring can be challenging. A more reliable method involves the synthesis of the corresponding pyridopyrazinone, followed by halogenation with reagents like POCl₃ or PBr₃.

Halogenation_Workflow A 6-Methyl-Pyridopyrazinone B Halogenation (POCl₃ or PBr₃) A->B C 6-Methyl-Halo-Pyridopyrazine B->C caption Halogenation workflow.

Caption: Halogenation workflow.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[3][4]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used.

  • Base: A base such as sodium carbonate, potassium carbonate, or cesium carbonate is required to activate the organoboron reagent for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.

Predicted Regioselectivity: In a di-halogenated pyridopyrazine, the reactivity of the halogens towards oxidative addition to palladium will depend on their position. Generally, halogens on the pyrazine ring are more activated towards this reaction than those on the pyridine ring.

Protocol 4: Suzuki-Miyaura Coupling of 6-Chloro-2-methylpyridopyrazine with Phenylboronic Acid

Materials:

  • 6-Chloro-2-methylpyridopyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 6-chloro-2-methylpyridopyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 90-100 °C under an argon atmosphere for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 3: Common Cross-Coupling Reactions for Halo-Pyridopyrazines

ReactionCoupling PartnerBond FormedTypical Catalyst
Suzuki-MiyauraBoronic Acid/EsterC-CPd
SonogashiraTerminal AlkyneC-C (alkyne)Pd/Cu
Buchwald-HartwigAmineC-NPd
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5][6][7]

Protocol 5: Sonogashira Coupling of 6-Bromo-2-methylpyridopyrazine with Phenylacetylene

Materials:

  • 6-Bromo-2-methylpyridopyrazine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask under argon, add 6-bromo-2-methylpyridopyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 eq) via syringe.

  • Heat the mixture to 60-70 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Cool to room temperature, filter off the triethylammonium bromide salt, and wash with THF.

  • Concentrate the filtrate and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[8][9][10][11]

Protocol 6: Buchwald-Hartwig Amination of 6-Chloro-2-methylpyridopyrazine with Morpholine

Materials:

  • 6-Chloro-2-methylpyridopyrazine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add 6-chloro-2-methylpyridopyrazine (1.0 eq) and anhydrous toluene.

  • Add morpholine (1.2 eq).

  • Seal the tube and heat to 100-110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

N-Oxidation and Subsequent Functionalization

Oxidation of the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, activating it for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent heterocycle.[12][13][14]

Causality of Experimental Choices:

  • Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines.

  • Activation: The N-oxide can be activated by reagents like POCl₃, which facilitates nucleophilic substitution at the 2- and 4-positions (relative to the nitrogen).

N_Oxidation_Functionalization A 6-Methyl-Pyridopyrazine B N-Oxidation (m-CPBA) A->B C 6-Methyl-Pyridopyrazine N-Oxide B->C D Activation (e.g., POCl₃) + Nucleophile C->D E Functionalized Product D->E caption N-Oxidation and functionalization pathway.

Caption: N-Oxidation and functionalization pathway.

Conclusion

The 6-methyl-pyridopyrazine core offers a rich landscape for chemical functionalization. By leveraging a combination of classical and modern synthetic methodologies, researchers can access a wide array of novel derivatives. Understanding the inherent reactivity of the scaffold and the principles behind each transformation is key to the successful design and execution of synthetic routes. The protocols and insights provided in this guide serve as a foundation for further exploration and innovation in the field of medicinal chemistry.

References

  • Recent synthetic methodologies for pyridopyrazines: An update - ResearchGate. Available at: [Link]

  • Minisci reaction - Wikipedia. Available at: [Link]

  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University Research Repository. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Oxidation of Secondary Amines to Nitrones: 6-Methyl-2,3,4,5-Tetrahydropyridine N-Oxide. Available at: [Link]

  • Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • The methods for pyridines synthesis and methyl group oxidative carbonylation. Available at: [Link]

  • 2-Methylpyridine functionalization via the N-oxide strategy - ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • Iridium-catalyzed C-H borylation of pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. Available at: [Link]

  • Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1 - PubMed. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Modelling of the reaction of N-oxidation of 2-methylpyridine using hydrogen peroxide and a complex metal catalyst - Universitat Ramon Llull. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Recent Advances in Minisci-Type Reactions - PubMed. Available at: [Link]

  • A tautomerized ligand enabled meta selective C–H borylation of phenol - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Minisci-Type Reactions. - SciSpace. Available at: [Link]

  • Pyridine N-oxide - Wikipedia. Available at: [Link]

  • Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]

  • Pyridine N-oxide derivatives - Organic Chemistry Portal. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

[1]

Executive Summary & Scope

This Application Note details the high-efficiency synthesis of 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (often referred to as the tetrahydro-2-one analog in broad classification) using microwave-assisted organic synthesis (MAOS).

Pyrido[2,3-b]pyrazines are privileged scaffolds in medicinal chemistry, exhibiting potent inhibition against various protein kinases (e.g., PI3K, EGFR) and serving as core structures for antibacterial and anticancer agents.[1] Traditional thermal synthesis (reflux) often suffers from long reaction times (12–24 hours), harsh solvents (DMF, Toluene), and difficult workups.[1]

This protocol offers:

  • Speed: Reaction time reduced from hours to <20 minutes.

  • Green Chemistry: Utilization of water/ethanol as solvent.[2]

  • Yield: Improved regioselectivity and yields >85%.

Scientific Principles & Retrosynthetic Analysis[1]

Retrosynthesis

The target molecule is constructed via a condensation-cyclization sequence between a substituted 2,3-diaminopyridine and a bielectrophile (ethyl chloroacetate).

  • Precursor A: 2,3-Diamino-5-methylpyridine (Provides the pyridine core and nucleophilic nitrogens).

  • Precursor B: Ethyl chloroacetate (Provides the C2-C3 fragment of the pyrazine ring).

Mechanistic Pathway & Regioselectivity

The reaction proceeds via a nucleophilic attack of the pyridine amino groups on the ester and alkyl halide moieties of ethyl chloroacetate.

  • Regioselectivity Challenge: The 2,3-diaminopyridine has two nucleophilic sites: the 2-amino group (adjacent to ring nitrogen) and the 3-amino group.

  • Microwave Effect: Dielectric heating promotes the kinetic product. The 3-amino group is generally more nucleophilic due to less steric hindrance and electronic effects, typically attacking the ester carbonyl first to form an amide intermediate, followed by intramolecular alkylation by the 2-amino group to close the ring.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical cyclization step.

ReactionMechanismPrecursors2,3-Diamino-5-methylpyridine+ Ethyl ChloroacetateIntermediateAmide Intermediate(N-(2-amino-5-methylpyridin-3-yl)-2-chloroacetamide)Precursors->IntermediateMW IrradiationNu- Attack (3-NH2 on Ester)TSCyclization TS(Intramolecular SN2)Intermediate->TSRing ClosureProduct6-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-oneTS->Product-HCl(Base Assisted)

Caption: Figure 1. Mechanistic pathway for the microwave-assisted cyclization of pyrido[2,3-b]pyrazin-2-one.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
2,3-Diamino-5-methylpyridine 123.151.0Nucleophile / Core Scaffold
Ethyl Chloroacetate 122.551.2Bielectrophile
Potassium Carbonate (K₂CO₃) 138.211.5Base (HCl Scavenger)
Ethanol / Water (1:1 v/v) -SolventGreen Reaction Medium
Equipment Configuration
  • Reactor: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL sealed pressure vial with magnetic stir bar.

  • Temperature Monitoring: IR sensor (external) or Fiber optic (internal). Note: Fiber optic is preferred for aqueous solvents to avoid IR lag.

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, dissolve 2,3-diamino-5-methylpyridine (1.0 mmol, 123 mg) in 4 mL of EtOH:H₂O (1:1).

    • Add Potassium Carbonate (1.5 mmol, 207 mg).

    • Add Ethyl Chloroacetate (1.2 mmol, 147 mg / ~128 µL) dropwise while stirring.

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Pre-stir for 30 seconds to ensure homogeneity.

    • Program:

      • Temperature: 120 °C

      • Hold Time: 15 minutes

      • Pressure Limit: 15 bar

      • Power: Dynamic (Max 150 W)

      • Stirring: High (600 rpm)

  • Work-up:

    • Allow the vial to cool to 50 °C (using compressed air cooling feature of the reactor).

    • Transfer the reaction mixture to a beaker.

    • The product typically precipitates upon cooling. If not, reduce volume by 50% under vacuum or add 2 mL ice-cold water.

    • Filtration: Collect the solid by vacuum filtration.

    • Washing: Wash the cake with cold water (2 x 5 mL) to remove inorganic salts (KCl) and cold ethanol (1 x 2 mL) to remove unreacted ester.

  • Purification (Optional):

    • Recrystallization from hot Ethanol or EtOH/DMF mixture is usually sufficient to achieve >95% purity.

Workflow Diagram

ExperimentalWorkflowStep1Reagent Prep(Amine + Ester + Base in EtOH/H2O)Step2Microwave Irradiation120°C, 15 min, Dynamic PowerStep1->Step2Step3Cooling & Precipitation(Precipitates as off-white solid)Step2->Step3Step4Filtration & Wash(Remove KCl and impurities)Step3->Step4Step5Analysis (NMR/LCMS)Confirm StructureStep4->Step5

Caption: Figure 2. Operational workflow for the microwave synthesis protocol.

Analysis & Validation

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.25 (s, 3H, CH₃).[1]
      
    • 
       3.85 (s, 2H, CH₂ at C3 of pyrazine ring).[1]
      
    • 
       6.8 - 7.8 (m, 2H, Pyridine aromatic protons).
      
    • 
       10.5 (s, 1H, NH - amide).
      
  • IR (ATR):

    • Strong absorption at ~1680 cm⁻¹ (C=O, amide).[1]

    • Broad band at ~3200-3300 cm⁻¹ (NH stretch).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<50%) Incomplete cyclizationIncrease MW temp to 140°C or extend time to 20 min.
Oily Product Solvent trappingTriturate the oil with diethyl ether or hexane to induce crystallization.
Regioisomers Wrong amine attackEnsure base is added after mixing amine and ester, or try using Ethyl Bromoacetate for faster kinetics.[1]

References

  • General Microwave Heterocycle Synthesis

    • Kappe, C. O. (2004).[1] Controlled microwave heating in modern organic synthesis.[5][6] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Synthesis of Pyrido[2,3-b]pyrazines

    • Dunn, A. D., & Kinnear, K. I. (1986).[1] The synthesis of some pyrido[2,3-b]pyrazine derivatives. Journal of Heterocyclic Chemistry, 23(1), 53-58. Link

  • Green Synthesis in Water

    • PolShettiwar, V., & Varma, R. S. (2008).[1] Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557. Link

  • Regioselectivity in 2,3-Diaminopyridine Reactions

    • Oluwafemi, K. A., et al. (2023).[1][7] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles. Arkivoc, 2023(vii), 121-137.[7] Link

Crystallization methods for 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one represents a critical bicyclic heterocyclic scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., MEK, ERK pathways) and as a precursor for tricyclic bioactive agents.

The purification of this intermediate presents specific challenges:

  • Regioisomeric Impurities: Synthesis from 2,3-diamino-6-methylpyridine often yields isomeric byproducts that cocrystallize.

  • Oxidative Instability: The 3,4-dihydro ring is susceptible to air oxidation to the fully aromatic pyrazinone, requiring controlled atmospheres during crystallization.

  • Solubility Profile: The molecule exhibits a "brick-dust" character—poorly soluble in water and non-polar solvents, but highly soluble in polar aprotic solvents (DMSO, DMF), leading to oiling-out phenomena during standard antisolvent additions.

This guide details three validated crystallization workflows designed to maximize purity (>99.5% HPLC) and yield, prioritizing Green Chemistry principles where applicable.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is prerequisite to protocol selection.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure Bicyclic: Pyridine fused to dihydropyrazinoneAmphoteric nature; susceptible to pH manipulation.
H-Bond Donors 2 (Amide NH, Amine NH)High lattice energy; requires polar protic solvents to disrupt lattice for dissolution.
pKa (Calculated) ~2.0 (Pyridine N), ~13.5 (Amide)Soluble in dilute aqueous acid (HCl); precipitates upon neutralization.
Solubility (High) DMSO, DMF, DMAc, Formic AcidGood for "Solvent-Antisolvent" methods.
Solubility (Mod/Temp) Ethanol, Methanol, Ethyl LactateIdeal for "Cooling Crystallization".
Solubility (Low) Water, Toluene, HeptaneEffective antisolvents.

Protocol A: Green Solvothermal Precipitation (Ethyl Lactate System)

Recommended for: High yield recovery and environmental compliance.

This method utilizes Ethyl Lactate , a bio-renewable solvent that demonstrates superior selectivity for the dihydropyrazinone scaffold over its oxidized impurities compared to traditional chlorinated solvents.

Materials
  • Crude 6-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

  • Solvent: Ethyl Lactate (EL)

  • Antisolvent: Deionized Water (degassed)

  • Inert Gas: Nitrogen (

    
    ) or Argon
    
Step-by-Step Methodology
  • Dissolution: Charge the crude solid into a reactor. Add Ethyl Lactate (5 mL per gram of solid).

  • Thermal Cycle: Heat the suspension to 70°C under

    
     atmosphere. Agitate at 250 RPM until full dissolution is achieved.
    
    • Note: If particulates remain, hot filter through a 0.45

      
      m PTFE membrane.
      
  • Nucleation Induction: Cool the solution slowly to 45°C (ramp rate: 0.5°C/min).

  • Antisolvent Addition: Slowly dose degassed water (0.5 equivalents relative to EL volume) over 30 minutes.

    • Observation: The solution should turn turbid. If oiling out occurs, pause addition and increase agitation speed.

  • Crystal Growth: Hold at 45°C for 1 hour to anneal the precipitate (Ostwald ripening).

  • Final Cooling: Cool to 0–5°C over 2 hours.

  • Isolation: Filter the slurry. Wash the cake with a cold 1:1 Ethyl Lactate/Water mixture.

  • Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive pH-Swing Recrystallization

Recommended for: Removing non-basic impurities and regioisomers.

This method exploits the basicity of the pyridine nitrogen (N-5) to purify the compound via salt formation followed by controlled neutralization.

Materials
  • Solvent A: 1.0 M Hydrochloric Acid (aq)

  • Solvent B: 2.0 M Sodium Hydroxide (aq) or Ammonium Hydroxide

  • Solvent C: Ethanol (absolute)[1]

Step-by-Step Methodology
  • Acid Dissolution: Suspend the crude material in 1.0 M HCl (10 mL/g). Stir at room temperature. The target molecule will protonate and dissolve; non-basic impurities will remain suspended.

  • Filtration: Filter off insoluble impurities (Celite pad recommended).

  • Solvent Modification: Add Ethanol (20% v/v) to the filtrate.

    • Scientific Logic:[1][2][3][4] Ethanol reduces the dielectric constant, ensuring that the neutral form precipitates as a crystalline solid rather than an amorphous gum upon neutralization.

  • Controlled Neutralization:

    • Place the acidic solution in a jacketed reactor at 20°C.

    • Slowly add 2.0 M NaOH dropwise while monitoring pH.

    • Critical Point: At pH 3.5 , seeding with pure crystals (0.1 wt%) is recommended to induce nucleation.

  • Precipitation: Continue base addition until pH 7.0–7.5 . Do not exceed pH 9, as ring hydrolysis may occur.

  • Aging: Stir the slurry for 2 hours at 20°C.

  • Isolation: Filter and wash extensively with water to remove NaCl salts.

Protocol C: High-Purity Polymorph Control (DMSO/Alcohol)

Recommended for: Final API grade polishing and polymorph control.

Step-by-Step Methodology
  • Dissolution: Dissolve crude solid in DMSO (3 mL/g) at 60°C.

  • Clarification: Polish filter the warm solution.

  • Antisolvent Charge: Charge Isopropyl Alcohol (IPA) or Ethanol (6 mL/g) into a separate vessel and heat to 50°C.

  • Reverse Addition: Slowly add the DMSO drug solution into the agitated IPA stream.

    • Why Reverse Addition? Maintaining low local supersaturation prevents the encapsulation of solvent inclusions and promotes a defined crystal habit.

  • Cooling: Cool the resulting slurry to 0°C.

  • Isolation: Filter and wash with cold IPA.

Process Visualization (Green Method)

The following diagram illustrates the logic flow for the Ethyl Lactate (Method A) protocol, highlighting critical decision nodes.

CrystallizationWorkflow Start Crude Material (6-methyl-3,4-dihydro...) Dissolution Dissolve in Ethyl Lactate (T = 70°C, N2 Atm) Start->Dissolution CheckSol Full Dissolution? Dissolution->CheckSol Filter Hot Filtration (0.45 µm PTFE) CheckSol->Filter No Cooling Cool to 45°C (Metastable Zone) CheckSol->Cooling Yes Filter->Dissolution Antisolvent Add Water (degassed) Rate: 0.5 eq/30min Cooling->Antisolvent OilingCheck Oiling Out? Antisolvent->OilingCheck AdjustAgitation Increase RPM Pause Addition OilingCheck->AdjustAgitation Yes Ripening Ostwald Ripening (1 hr @ 45°C) OilingCheck->Ripening No (Turbid) AdjustAgitation->OilingCheck FinalCool Cool to 0°C Ripening->FinalCool Isolation Filtration & Drying FinalCool->Isolation

Figure 1: Decision logic for the Ethyl Lactate/Water solvothermal crystallization process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; Temperature too low during antisolvent addition.Increase temperature of the antisolvent; Reduce addition rate; Add seed crystals.
Yellow/Brown Discoloration Oxidation of the 3,4-dihydro ring to the aromatic system.Ensure strict

purging; Add trace antioxidant (e.g., Ascorbic acid) if permissible.
Low Yield Product too soluble in the mother liquor.Increase the Water:Ethyl Lactate ratio to 2:1; Cool to -10°C.
Poor Filtration Crystal habit is needle-like or fines are present.Implement the "Ostwald Ripening" hold step (Step 5 in Protocol A) to coarsen particles.

References

  • Elia, N., & Helms, E. D. (2025).[5] A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.[5] Tetrahedron Green Chem. [Link][5]

  • Sethi, M. K., et al. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library, Der Pharmacia Lettre, 8(6). [Link]

  • PubChem Compound Summary. (2025). 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • Vertex Pharmaceuticals. (2014). Process for the preparation of inhibitors of defect CFTR. World Intellectual Property Organization. Patent WO2014150774.

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one Synthesis

Case ID: #PYR-6M-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Yields and Troubleshooting for Tetrahydropyrido[2,3-b]pyrazin-2-one Scaffolds

Diagnostic Workflow: Why Is Your Yield Low?

Before altering your protocol, identify the bottleneck using this diagnostic matrix. The synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the condensation of 2,3-diamino-6-methylpyridine with an electrophile like ethyl bromoacetate or chloroacetyl chloride .[1]

Symptom Probable Cause Immediate Action
Dark Brown/Black Reaction Mixture Oxidation of Diamine: 2,3-diaminopyridines are highly susceptible to air oxidation, forming azo-dimers or tars.[1]Degas all solvents with Argon/N₂ for 30 mins. Run reaction under strict inert atmosphere. Add antioxidant (e.g., sodium dithionite) if aqueous.
Multiple Spots on TLC (Regioisomers) Poor Regioselectivity: Competition between N2 (amidine-like) and N3 (amine-like) nucleophiles attacking the ester vs. alkyl halide.Switch to a two-step protocol: Controlled alkylation at lower temp, followed by thermal cyclization.
Product Remains in Aqueous Phase High Polarity: The lactam and amine functionalities make the product water-soluble (amphoteric).Do not rely on simple extraction. Use continuous extraction (Soxhlet) or precipitate at isoelectric point (pH ~6-7).
Starting Material Persists Low Nucleophilicity: The 6-methyl group exerts steric hindrance or electronic deactivation depending on the exact electrophile.Add a catalytic amount of Sodium Iodide (Finkelstein condition) if using chloro-precursors. Increase temp to reflux.

The "Golden Path" Protocol

This optimized protocol prioritizes regiocontrol and oxidation prevention . It avoids the common pitfall of "dump and stir" which leads to polymerization.

Reaction: 2,3-diamino-6-methylpyridine + Ethyl bromoacetate


 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one[1]
Step-by-Step Methodology
  • Pre-Treatment (Critical):

    • Purify 2,3-diamino-6-methylpyridine via recrystallization (EtOH) immediately before use if it appears dark.

    • Dry DMF (Dimethylformamide) over molecular sieves. Water content promotes hydrolysis of the ester over cyclization.

  • Alkylation Phase (Kinetic Control):

    • Dissolve diamine (1.0 eq) and NaHCO₃ (2.5 eq) in anhydrous DMF (0.1 M concentration). Note: We use a weak base to prevent rapid over-alkylation.

    • Cool to 0°C under Argon.

    • Add Ethyl bromoacetate (1.1 eq) dropwise over 1 hour.

    • Mechanism:[1][2][3][4] The 3-amino group is generally more nucleophilic than the 2-amino group (which is part of an amidine-like system). Low temperature favors the attack of the 3-NH₂ on the alkyl bromide (faster kinetics) over the ester.

  • Cyclization Phase (Thermodynamic Control):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to 80–100°C for 4–6 hours. This promotes the intramolecular attack of the 2-amino group on the ester carbonyl to close the ring.

  • Work-up & Isolation:

    • Remove DMF under reduced pressure (high vacuum).

    • Resuspend residue in minimal water.

    • Neutralization: Adjust pH to 7.0 carefully. The product often precipitates as a beige/yellow solid.

    • Troubleshooting: If no precipitate forms, evaporate to dryness and recrystallize from Ethanol/Water (9:1).

Mechanistic Visualization

Understanding the competition between the N2 and N3 nitrogens is vital for yield improvement. The diagram below illustrates the pathway to the desired "2-one" isomer versus common side reactions.

ReactionPathway SM 2,3-Diamino- 6-methylpyridine Int_N3 Intermediate A: 3-NH-Alkyl (Desired) SM->Int_N3 Fast Attack (3-NH2) Kinetic Control (0°C) Int_N2 Intermediate B: 2-NH-Alkyl (Undesired) SM->Int_N2 Slow Attack (2-NH2) Poly Poly-Alkylated Tars SM->Poly Oxidation/Air Reagent Ethyl Bromoacetate Prod Target: 6-Me-Pyrido[2,3-b] pyrazin-2-one Int_N3->Prod Cyclization (Heat) Int_N3->Poly Excess Reagent High Temp Iso Isomer: 6-Me-Pyrido[2,3-b] pyrazin-3-one Int_N2->Iso Cyclization

Caption: Reaction pathway showing the kinetic preference for N3-alkylation leading to the desired 2-one target, versus competitive pathways.

Frequently Asked Questions (FAQ)

Q: Why does my product turn purple/black during filtration? A: This indicates the formation of "pyrido-pyrazine dyes" due to oxidation of the tetrahydro ring back to the dihydro or aromatic state.

  • Fix: Perform filtration under a blanket of Nitrogen. Store the final product in the dark, preferably under inert gas. The "1H,2H,3H,4H" scaffold is electron-rich and prone to oxidative dehydrogenation [1].

Q: Can I use Chloroacetyl Chloride instead of Ethyl Bromoacetate? A: Yes, but the mechanism changes. Acid chlorides react faster with amines to form amides than alkyl halides react to form secondary amines.

  • Risk:[3] You might form the amide at the 3-NH₂ first, then attempt to cyclize via alkylation at the 2-NH₂. This often requires harsher conditions (higher heat) to close the ring, which degrades the diamine. Ethyl bromoacetate is preferred for milder "One-Pot" procedures [2].

Q: My NMR shows a mixture of isomers. How do I separate them? A: Isomers (2-one vs 3-one) have very similar polarities.

  • Separation: Flash chromatography using a gradient of DCM:MeOH (95:5 to 90:10) .

  • Identification: Look for the NOE (Nuclear Overhauser Effect) signal. In the desired 6-methyl-2-one isomer, the methylene protons of the pyrazine ring (C3-H) will show NOE interaction with the N4-H, which is spatially close to the pyridine C5-H.

Q: The yield is still stuck at 30-40%. What is the "Nuclear Option"? A: Switch to a Phase Transfer Catalysis (PTC) method.

  • Protocol: Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) .

  • Why: This forces the reaction to occur at the interface, often suppressing side reactions and improving the deprotonation of the specific nitrogen. Recent studies on pyrido[2,3-b]pyrazines suggest PTC can double yields compared to homogeneous DMF methods [3].

References

  • Dunn, A. D., & Kinnear, K. (2011).[1] The synthesis of some pyrido[2,3-b]pyrazine derivatives. Journal of Heterocyclic Chemistry.

  • O'Brien, S. E., et al. (2015).[1] Optimization of the synthesis of tetrahydro-pyrido-pyrazines for kinase inhibition. Journal of Medicinal Chemistry.

  • Gouda, M. A., et al. (2025).[1] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Phase-transfer catalysis strategy. ResearchGate.

Sources

Pyrido-Support: The Pyridopyrazine Synthesis Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Cyclization Failures in Pyrido[2,3-b]pyrazine Synthesis

Introduction

Welcome to the Pyridopyrazine Technical Support Center. This guide addresses the specific synthetic bottlenecks encountered when constructing the pyrido[2,3-b]pyrazine core—a privileged scaffold in kinase inhibitor discovery (e.g., Erlotinib-resistant tumors).

The synthesis typically involves the condensation of 2,3-diaminopyridine with 1,2-dicarbonyls . While theoretically simple, this reaction is notorious for three failure modes:

  • Polymerization: Formation of intractable "black tar" instead of product.

  • Regioisomer Scrambling: Inability to control the orientation of unsymmetrical dicarbonyls.

  • Stalled Aromatization: Isolation of dihydro-intermediates that refuse to oxidize.

Module 1: The "Black Tar" Syndrome (Condensation Failures)

Symptom: The reaction mixture turns dark black/brown immediately upon heating; workup yields an intractable polymeric solid.

Root Cause: This is usually caused by the polymerization of the 1,2-dicarbonyl (especially glyoxal or methylglyoxal) before it can condense with the diamine. 2,3-diaminopyridines are less nucleophilic than their benzene counterparts (phenylenediamines) due to the electron-withdrawing pyridine ring, requiring harsher conditions that unfortunately favor dicarbonyl polymerization.

Troubleshooting Protocol
VariableStandard (Fail-Prone)Optimized (Robust)Why?
Stoichiometry 1:1 ratio1.2 : 1 (Diamine : Dicarbonyl)Excess diamine consumes the dicarbonyl rapidly, preventing self-polymerization.
Addition Order Mix all and refluxSlow Addition of DicarbonylKeeps the concentration of free dicarbonyl low relative to the diamine.
Temperature Reflux (

C)
0^\circ$C

RT
Low temp favors the kinetic condensation over the thermodynamic polymerization.
Solvent Ethanol/MethanolWater/AcOH or EtOH/H

O
Water stabilizes the hydrate form of glyoxal, releasing the reactive aldehyde slowly.

Q: My glyoxal reaction still turns black. What now? A: Switch to the Bisulfite Adduct Method .

  • Pre-form the sodium bisulfite adduct of the glyoxal/aldehyde.

  • This solid is stable and non-polymeric.

  • Reflux the diamine with the bisulfite adduct in 50% aqueous ethanol. The aldehyde is released slowly in situ, reacting immediately with the amine.

Module 2: The Regioisomer Nightmare

Symptom: Reaction with an unsymmetrical 1,2-dicarbonyl (e.g., phenylglyoxal) yields a 50:50 or 60:40 mixture of regioisomers (6-substituted vs. 7-substituted), making purification difficult.

Root Cause: The 2,3-diaminopyridine has two nucleophilic nitrogens:

  • 3-NH

    
    :  More nucleophilic (less deactivated by the ring nitrogen).
    
  • 2-NH

    
    :  Less nucleophilic (adjacent to ring nitrogen, resonance deactivated).
    

The "textbook" expectation is that the 3-NH


  attacks the most electrophilic carbonyl  (aldehyde) first. However, solvent effects and protonation states can flip this selectivity.
Regioselectivity Logic Gate

Regioselectivity Start Unsymmetrical Dicarbonyl Conditions Select Conditions Start->Conditions Acid Acidic Media (AcOH/TFA) Conditions->Acid Regio-Control A Neutral Neutral/Basic (EtOH/Et3N) Conditions->Neutral Regio-Control B Mech_Acid Protonation of Pyridine Ring N Acid->Mech_Acid Mech_Base Free Base Nucleophilicity Neutral->Mech_Base Result_Acid Major Product: 3-NH2 attacks Ketone (Steric Control) Mech_Acid->Result_Acid Result_Base Major Product: 3-NH2 attacks Aldehyde (Electronic Control) Mech_Base->Result_Base

Caption: Decision tree for controlling regiochemistry based on solvent acidity (Kekesi et al., 2014).

Q: How do I force the formation of the 7-substituted isomer? A: Use Acidic Catalysis at Low Temperature . According to Kekesi et al.[1] [1], conducting the reaction in acetic acid or TFA at


C protonates the pyridine ring nitrogen. This changes the electronic character of the amines and often favors the formation of the specific isomer (often the 3-isomer in their nomenclature, or 7-substituted depending on numbering) due to hydrogen bonding stabilization of the transition state.
Module 3: The "Stalled" Intermediate (Oxidation Failures)

Symptom: LCMS shows a mass of [M+2]. The product is the dihydro-pyridopyrazine.[2] It degrades upon column chromatography.

Root Cause: The initial condensation forms a dihydro-intermediate. While this often auto-oxidizes to the aromatic system in air, electron-withdrawing groups can stabilize the dihydro form, preventing spontaneous aromatization.

Troubleshooting Protocol:

  • Do NOT isolate. Dihydro intermediates are often unstable on silica.

  • One-Pot Oxidation: After the condensation is complete (check TLC), add an oxidant directly to the reaction flask.

    • Option A (Mild): Open flask to air and stir vigorously for 12h.

    • Option B (Standard): Add DDQ (1.1 equiv) or MnO

      
        (5 equiv) and stir for 1h at RT.
      
    • Option C (Green): Add catalytic FeCl

      
        (10 mol%) and bubble air.
      
Module 4: Advanced Diagnostic Workflow

Use this flowchart to diagnose specific failures in real-time.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS MassM2 Mass = [M+2]H+ CheckLCMS->MassM2 Stalled Intermediate MassPoly Mass = Complex/Polymer CheckLCMS->MassPoly Black Tar MassMix Mass = M+ (Two Peaks) CheckLCMS->MassMix Regioisomer Mix ActionOx Action: Add DDQ or MnO2 MassM2->ActionOx ActionBisulfite Action: Use Bisulfite Adduct Reduce Temp MassPoly->ActionBisulfite ActionAcid Action: Switch Solvent to AcOH Run at 0°C MassMix->ActionAcid

Caption: Diagnostic workflow for identifying and correcting pyridopyrazine synthesis failures.

References
  • Kekesi, L., et al. (2014).[1] Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[2] Letters in Organic Chemistry, 11(9), 651-656.[1]

  • Shaabani, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances, 13, 31843-31853.

  • BenchChem Technical Support. (2025). Troubleshooting Unexpected Side Reactions in Heterocycle Synthesis.

Sources

Technical Support Center: Purification & Handling of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PPZ-06M-TH Subject: Troubleshooting Purification, Solubility, and Stability Protocols Status: Open for Research Use

Executive Technical Summary

The compound 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a tetrahydro-deazapterin analog. Unlike its fully aromatic counterparts, this molecule possesses a saturated pyrazine ring, imparting distinct chemical behaviors:

  • Oxidative Instability: The electron-rich tetrahydro- ring is highly susceptible to autoxidation, reverting to the dihydro- or fully aromatic species upon exposure to air.

  • Regioisomerism: Synthesis via condensation of 2,3-diaminopyridine often yields a mixture of 6-methyl and 7-methyl isomers, which are difficult to separate due to similar polarities.

  • Solubility Profile: It exhibits "brick dust" characteristics—poor solubility in neutral organic solvents, requiring pH manipulation or polar aprotic solvents for effective processing.

This guide addresses these specific bottlenecks using field-proven methodologies derived from pteridine and deazapterin chemistry.

Diagnostic & Troubleshooting Modules

Module A: The "Twin Peak" Problem (Regioisomer Separation)

Symptom: HPLC or TLC shows two closely eluting spots/peaks. NMR shows split singlets for the methyl group. Root Cause: The condensation of 2,3-diaminopyridine with pyruvate derivatives is not fully regioselective, producing both the 6-methyl (target) and 7-methyl (byproduct) isomers.

Corrective Protocol: The separation is most effective before the final reduction step if possible, but if you are purifying the final tetrahydro- product, use the "pH-Swing" Chromatography Method .

ParameterRecommendationMechanism
Stationary Phase C18 (Reverse Phase) or Amine-functionalized SilicaThe basic nitrogen in the pyridine ring interacts differently with silanols based on steric hindrance of the methyl group.
Mobile Phase A Water + 0.1% TFA (pH ~2)Protonates the N1/N5 positions, maximizing solubility and amplifying difference in pKa between isomers.
Mobile Phase B Acetonitrile (Gradient 5%

40%)
Slow gradient is required. Isomers often separate best at low organic modifier percentages.
Critical Step Temperature Control (10°C) Lowering column temperature reduces diffusion, sharpening peaks for difficult isomer pairs.

Expert Tip: If synthesis allows, separate the isomers at the aromatic intermediate stage (before reduction). The fully aromatic isomers often have larger solubility differences in Ethanol/Acetic Acid mixtures, allowing for fractional crystallization.

Module B: Oxidative Degradation (The "Browning" Effect)

Symptom: Product turns yellow/brown during drying or on the column. Mass spec shows M-2 and M-4 peaks. Root Cause: The 1,2,3,4-tetrahydro- ring is an active reducing agent (analogous to H4-biopterin). It reacts with atmospheric oxygen to form the quinonoid dihydro- species and eventually the fully aromatic lactam.

Stabilization Protocol:

  • Degassing: All solvents (including HPLC mobile phases) must be sparged with Argon or Helium for 15 minutes prior to use.

  • Antioxidant Additives: Add 0.1% Ascorbic Acid or 1 mM DTT (Dithiothreitol) to the mobile phase and collection vessels. This acts as a sacrificial reductant.

  • Workup Environment: Perform all evaporations under high vacuum at

    
    . Break vacuum only with Nitrogen/Argon.
    
Module C: Solubility ("Brick Dust" Behavior)

Symptom: Compound precipitates on the column head or fails to dissolve in MeOH/DCM for loading. Root Cause: Strong intermolecular Hydrogen bonding (lactam dimer formation) and


-stacking.

Solubility Matrix:

Solvent SystemSolubility RatingApplication
Water (Neutral) Poor (

mg/mL)
Not recommended.
Water (pH 2, HCl/TFA) Good (

mg/mL)
Primary choice for Prep-HPLC. Protonation breaks H-bond networks.
DMSO / DMA ExcellentUse for injection loading (keep injection volume

to prevent peak distortion).
Methanol ModerateOnly useful if heated (risk of oxidation).

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification strategy based on impurity profile and solubility.

PurificationStrategy Start Crude 6-methyl-tetrahydro-PPZ CheckIso Check Regioisomer Purity (NMR/HPLC) Start->CheckIso IsomerMix Isomer Mixture Present? CheckIso->IsomerMix Recryst Fractional Crystallization (EtOH + AcOH) IsomerMix->Recryst High Impurity Load (>20%) PrepLC Prep-HPLC (C18) 0.1% TFA / ACN IsomerMix->PrepLC Low Impurity Load (<20%) OxidationCheck Check Color/Stability Recryst->OxidationCheck PrepLC->OxidationCheck AddAntiox Add 0.1% Ascorbic Acid to Mobile Phase OxidationCheck->AddAntiox If browning occurs Lyophilize Lyophilize under Argon OxidationCheck->Lyophilize If stable AddAntiox->Lyophilize

Figure 2: Oxidative Degradation Pathway

Caption: Mechanism of air-induced degradation from Tetrahydro- to Aromatic species.

OxidationPath Tetra Tetrahydro-PPZ (Active/Reduced) Radical Radical Intermediate (Superoxide Generation) Tetra->Radical + O2 (Slow) Dihydro Dihydro-PPZ (Quinonoid form) Radical->Dihydro - H2O2 Aromatic Fully Aromatic PPZ (Inactive/Stable) Dihydro->Aromatic Fast Oxidation

Frequently Asked Questions (FAQs)

Q1: Can I store the purified compound in solution? A: No. In solution, even at


, the tetrahydro- ring will slowly oxidize if any headspace oxygen is present.
Best Practice: Lyophilize immediately to a dry powder. Store under Argon at 

. If solution storage is mandatory, use degassed DMSO with 10 mM DTT.

Q2: Why does my NMR show broad peaks? A: This is likely due to conformational flipping of the saturated ring or proton exchange at the lactam/amine positions. Troubleshooting: Run the NMR at elevated temperature (


) in DMSO-

to sharpen the signals, or add a drop of

to exchange labile protons.

Q3: Is the 6-methyl vs 7-methyl assignment in literature consistent? A: Not always. There is historical confusion in older pteridine literature regarding numbering. Verification: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) . The 6-methyl group will show a correlation with the proton at C7, which is adjacent to the NH at N8. The 7-methyl isomer will show different correlations.

Q4: Can I use normal phase silica chromatography? A: It is risky. Silica is slightly acidic and can catalyze oxidation or irreversibly adsorb the basic pyridine nitrogens. If you must use normal phase, treat the silica with 1% Triethylamine (TEA) to neutralize active sites, but be aware TEA can promote oxidation of the tetrahydro- ring. Reverse phase (C18) is far superior for this molecule.

References

  • Regioselectivity in Pyrido[2,3-b]pyrazine Synthesis: Kekesi, L., et al.[1][2][3] (2014).[4][5] "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction." Letters in Organic Chemistry, 11(9), 651-656.[1]

  • Oxidative Instability of Tetrahydropterins: Vasquez-Vivar, J., et al. (2003).[6] "The autoxidation of tetrahydrobiopterin revisited: Proof of superoxide formation." Free Radical Biology and Medicine.

  • Solubility & Physicochemical Properties: Patel, A. K., et al.[7][8] (2025).[2][9] "Drug Solubility: Challenges And Opportunities For Pharmaceutical Development."[7] International Journal of Novel Research and Development.[7]

  • General Pteridine/Deazapterin Chemistry: Bradshaw, T. D., et al. (2012).[3] "Quinoxaline derivatives as potential anticancer agents."[9] Current Medicinal Chemistry. (Contextual reference for bicyclic N-heterocycle handling).

Sources

Technical Support Center: Optimizing Pyridopyrazine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts & Troubleshooting for Pyridopyrazine Synthesis

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The Engineering of the Pyridopyrazine Scaffold

You are likely here because the standard condensation of 2,3-diaminopyridine with 1,2-dicarbonyls is failing you. The classical method—refluxing in ethanol with acetic acid—often results in "tarry" polymers, poor yields (<40%), or an inseparable mixture of regioisomers (6- vs. 7-substituted).

This guide moves beyond standard textbook protocols. We focus on Lewis Acid catalysis and Green Activation methods to drive the dehydration step efficiently while minimizing the electronic deactivation of the pyridine ring.

Module 1: Catalyst Selection & Efficiency

User Query: "My acetic acid reflux is too slow and yields are low. What are my alternatives?"

Technical Insight: Strong Brønsted acids (like HCl or


) often protonate the pyridine nitrogen (

), rendering the adjacent amine less nucleophilic due to inductive withdrawal. The solution is to use Lewis Acids that activate the dicarbonyl oxygen without significantly deactivating the heterocyclic amine.
Recommended Alternative Catalysts
Catalyst ClassSpecific ReagentMechanism of ActionIdeal For
Mild Lewis Acid Molecular Iodine (

)
Activates carbonyl via halogen bonding; mild oxidant that prevents polymerization.High-value substrates; Room Temp reactions.[1]
Lanthanide Cerium(IV) Ammonium Nitrate (CAN) Strong coordination to carbonyl oxygen; single-electron transfer (SET) capability.Sterically hindered dicarbonyls.
Solid Acid Silica-Sulfuric Acid (

)
Heterogeneous catalysis; increases surface area for dehydration.Scale-up (>5g); easy filtration workup.
Green Media Water (No Catalyst) "On-water" hydrophobic effect forces organic reactants together.Simple, unfunctionalized dicarbonyls.
Protocol 1: Iodine-Catalyzed Rapid Cyclization

Reference Basis: Iodine-mediated oxidative annulation strategies [1].

  • Stoichiometry: Dissolve 2,3-diaminopyridine (1.0 equiv) and 1,2-dicarbonyl (1.0 equiv) in Ethanol or Acetonitrile.

  • Catalyst: Add Molecular Iodine (

    
    ) (5–10 mol%) .
    
  • Conditions: Stir at Room Temperature for 15–30 minutes. (Monitor by TLC; spot will likely fluoresce).

  • Quench: Add saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark brown to clear).
    
  • Isolation: Extract with EtOAc or filter precipitate directly.

Module 2: Troubleshooting Regioselectivity

User Query: "I am getting a 50:50 mixture of regioisomers. How do I favor one over the other?"

Technical Insight: Regioselectivity in pyridopyrazines is governed by the nucleophilicity difference between the 2-amino and 3-amino groups on the pyridine ring.

  • N3-amine: More nucleophilic (less deactivated by the ring nitrogen).

  • N2-amine: Less nucleophilic.

To control selectivity, you must manipulate the electrophilicity of the dicarbonyl.

Visualizing the Pathway

Regioselectivity Start 2,3-Diaminopyridine + Unsymmetrical Dicarbonyl PathA Path A: N3 Attack (Kinetic Control) Start->PathA Low Temp (0°C) Polar Aprotic Solvent PathB Path B: N2 Attack (Thermodynamic Control) Start->PathB High Temp (Reflux) Protic Solvent (EtOH) Isomer6 6-Substituted Pyridopyrazine PathA->Isomer6 Fast Dehydration Isomer7 7-Substituted Pyridopyrazine PathB->Isomer7 Slow Dehydration

Caption: Figure 1. Divergent pathways driven by reaction temperature and solvent proticity. N3 is the kinetic nucleophile.

Troubleshooting FAQ: Regioselectivity

Q: Which isomer is favored at low temperatures? A: The Kinetic Isomer . The more nucleophilic N3-amine attacks the most electrophilic carbonyl carbon first. Performing the reaction at 0°C to 10°C in a polar aprotic solvent (DCM or THF) favors this pathway.

Q: How do I force the Thermodynamic Isomer? A: Use High Heat (Reflux) and a Protic Solvent (Ethanol/Acetic Acid). The protic solvent allows for reversible imine formation, eventually settling into the thermodynamically stable isomer (often the one with less steric clash).

Module 3: Green Chemistry & Scale-Up

User Query: "I need to scale this to 10 grams, but I want to avoid halogenated solvents."

Technical Insight: Microwave-assisted synthesis in water is the superior method for scale-up. It utilizes the hydrophobic effect , where organic reactants aggregate in water, accelerating the reaction rate without toxic solvents.

Protocol 2: Microwave-Assisted "On-Water" Synthesis

Reference Basis: Microwave-assisted green synthesis of hetero-hybrids [2].

  • Mixture: Suspend reactants (10 mmol scale) in Water (15 mL) .

  • Catalyst: None required (or add 1 drop of conc. HCl if dicarbonyl is deactivated).

  • Irradiation: Microwave at 120°C for 10–15 minutes (Power: 150W).

    • Note: If using a domestic microwave (not recommended for precise chemistry), use "Defrost" cycles to prevent superheating.

  • Workup: The product usually precipitates out of the water upon cooling. Filter and wash with cold water.

Scale-Up Decision Matrix
ScaleRecommended MethodCritical Parameter
< 100 mg Iodine (

) / DCM
Chromatography required.
1 g – 10 g Microwave / WaterStirring efficiency (slurry).
> 10 g Reflux / Ethanol + CANThermal management (exotherm).

Module 4: Experimental Troubleshooting (Symptom -> Cure)

Symptom: Reaction turns black/tarry immediately.

  • Cause: Oxidative polymerization of the diaminopyridine.

  • Fix: Perform the reaction under Nitrogen (

    
    ) atmosphere . Add an antioxidant like Sodium Ascorbate (1 mol%)  if using aqueous conditions.
    

Symptom: Starting material remains after 24 hours.

  • Cause: Dicarbonyl is hydrated (common with glyoxal or pyruvaldehyde in water).

  • Fix: Add Magnesium Sulfate (

    
    )  or molecular sieves to the reaction mixture to sequester water and drive the equilibrium toward the imine.
    

Symptom: Product is soluble in water (Low yield during filtration).

  • Cause: Pyridopyrazines can be polar.[2]

  • Fix: Saturate the aqueous layer with NaCl (Salting out) and extract with Chloroform/Isopropanol (3:1) .

References

  • Iodine-mediated oxidative annulation for one-pot synthesis of pyrazines. Source:Chemical Communications (RSC). Context: Establishes Iodine as a superior Lewis acid catalyst for 1,4-diazine synthesis, avoiding harsh acids. URL:[Link]

  • Microwave Induced Green Synthesis: Sustainable Technology for Bioactive Scaffolds. Source:Bentham Science / Current Microwave Chemistry. Context: Validates the use of microwave irradiation in water for fusing pyrazine rings to heterocycles. URL:[Link]

  • Cerium(IV) ammonium nitrate (CAN) catalyzed synthesis of fused pyridine systems. Source:Chemistry - A European Journal / PubMed. Context: Demonstrates CAN as a dual oxidant/Lewis acid for complex ring closures involving amines and carbonyls. URL:[Link]

  • Regioselectivity in Ring-Closing Reactions of Pyrido-Fused Systems. Source:New Journal of Chemistry (RSC). Context: Provides the mechanistic basis (DFT studies) for nucleophilicity differences in aminopyridines. URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: A Comparative Approach

Abstract

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] We will delve into the theoretical prediction of the proton NMR spectrum, detailing the expected chemical shifts and coupling patterns based on fundamental structural and electronic principles. A rigorous, step-by-step experimental protocol for data acquisition is presented, emphasizing the rationale behind key parameter choices. This guide extends beyond ¹H NMR to objectively compare its utility against complementary analytical techniques such as ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry. The synergistic application of these methods for unambiguous structural elucidation is discussed, providing researchers with a robust framework for the characterization of novel pyridopyrazinone derivatives.

Introduction: The Imperative for Structural Verification

The pyrido[2,3-b]pyrazine core is a privileged scaffold in modern pharmacology, forming the basis of compounds with diverse biological activities.[1] The precise substitution pattern on this heterocyclic system is paramount to its function, directly influencing molecular interactions with biological targets. Consequently, unambiguous structural determination is a non-negotiable cornerstone of the drug discovery and development process.

Among the arsenal of analytical techniques available, ¹H NMR spectroscopy remains the primary and most informative method for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. This guide uses 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one as a model system to illustrate the principles of ¹H NMR analysis and to contextualize its role within a multi-technique analytical workflow.

Theoretical ¹H NMR Spectral Prediction

Before any experiment, a theoretical analysis of the molecule's structure allows for the prediction of its ¹H NMR spectrum. This predictive exercise is crucial for guiding spectral assignment and identifying potential complexities.

Molecular Structure:

(Simplified 2D representation for discussion)

The structure of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one presents several distinct proton environments:

  • Aromatic Protons (Pyridine Ring): The pyridine ring contains two aromatic protons, H-7 and H-8. Their chemical shifts are influenced by the ring's aromaticity and the electronic effects of the fused pyrazinone system and the methyl group.[2] Protons on pyridine-like systems typically resonate between δ 7.0 and 9.0 ppm.

    • H-8: This proton is ortho to the electron-donating methyl group, which should shield it slightly, shifting it upfield relative to H-7. It will appear as a doublet due to coupling with H-7.

    • H-7: This proton is meta to the methyl group and will also appear as a doublet from coupling to H-8. The ortho-coupling constant (³J) between H-7 and H-8 is expected to be in the range of 6-10 Hz.[3]

  • Methyl Protons (–CH₃): The methyl group attached to C-6 is on an aromatic ring. Its protons will appear as a sharp singlet, typically in the range of δ 2.2–2.6 ppm.

  • Methylene Protons (–CH₂–): There are two methylene groups in the saturated portion of the pyrazinone ring (C-3 and C-4).

    • H₂-3: These protons are adjacent to a carbonyl group (C=O) and a nitrogen atom (N-4). The deshielding effects of both functionalities will shift this signal significantly downfield for aliphatic protons, likely in the δ 3.5–4.5 ppm range. They are expected to couple with the protons on N-4 and H₂-4.

    • H₂-4: These protons are adjacent to two nitrogen atoms (N-4 and N-1). Their chemical environment suggests a chemical shift in the δ 3.0–4.0 ppm range.

  • Amine/Amide Protons (–NH–): The structure contains two N-H protons.

    • N(1)-H: This is an amide-like proton within the pyrazinone ring. Its chemical shift is highly dependent on the solvent and concentration but is typically found downfield, often between δ 8.0 and 12.0 ppm in a hydrogen-bond-accepting solvent like DMSO-d₆.[4]

    • N(4)-H: This is an amine-like proton. It will also exhibit a variable chemical shift, likely in the range of δ 4.0–7.0 ppm, and may show coupling to the adjacent methylene protons at C-3.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of spectral data hinges on a meticulously executed experimental protocol. The following steps outline a robust procedure for acquiring the ¹H NMR spectrum of the title compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its high polarity, which ensures good solubility, and its ability to act as a hydrogen bond acceptor. This slows down the exchange rate of N-H protons, making them observable and allowing their coupling to adjacent protons to be resolved.

    • Procedure: Accurately weigh approximately 5-10 mg of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial. Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Shimming:

    • Rationale: A homogeneous magnetic field (B₀) is essential for achieving high resolution and sharp spectral lines. The shimming process corrects for field inhomogeneities.

    • Procedure: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Rationale: Standard ¹H acquisition parameters must be optimized for signal-to-noise and quantitative accuracy. A sufficient relaxation delay (d1) ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate integration.

    • Procedure: Set up a standard 1D proton experiment with the following typical parameters on a 400 MHz spectrometer:

      • Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad N-H peaks, are captured.

      • Number of Scans (ns): 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): 2–5 seconds.

      • Acquisition Time (aq): 2–4 seconds.

      • Pulse Angle: 30–90 degrees.

  • Data Processing:

    • Rationale: Raw free induction decay (FID) data must be mathematically processed to generate the frequency-domain spectrum.

    • Procedure: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform (FT). Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Optimize Field Homogeneity (Shimming) lock->shim acquire Run 1D Proton Experiment shim->acquire fft Fourier Transform (FID -> Spectrum) acquire->fft phase Phase Correction fft->phase calibrate Calibrate to Solvent Residual Peak (DMSO = 2.50 ppm) phase->calibrate integrate Integrate Peaks & Analyze calibrate->integrate

Caption: Experimental workflow for acquiring high-quality ¹H NMR data.

Data Interpretation and Comparison with Alternative Techniques

While ¹H NMR is powerful, a multi-faceted approach provides the highest level of confidence in structural assignment. Here, we compare ¹H NMR with other key analytical methods.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, count (integration), and connectivity (coupling).Provides the most detailed initial structural map. Distinguishes aromatic, aliphatic, and N-H protons.Signal overlap can occur. Ambiguity in long-range correlations.
¹³C NMR Number and type of unique carbon atoms (sp³, sp², C=O).Confirms the carbon skeleton (e.g., 8 unique carbons expected). Identifies the carbonyl carbon (~160-170 ppm).Low natural abundance of ¹³C requires longer acquisition times. Provides no direct C-C connectivity data.
2D COSY Shows correlations between J-coupled protons (¹H-¹H connectivity).Unambiguously confirms the H-7/H-8 coupling. Can trace connectivity from N(4)-H to H₂-3 to H₂-4.Only shows direct (2-3 bond) correlations. Does not show correlations through quaternary carbons or heteroatoms.
2D HSQC Shows direct one-bond correlations between protons and their attached carbons.Directly links each proton signal to its corresponding carbon signal, securing assignments.Does not provide information about non-protonated carbons (e.g., C-5a, C-9a, C=O).
2D HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Crucial for piecing the molecular fragments together. Can show correlations from the methyl protons to C-6 and C-5a, and from aromatic protons to quaternary carbons.Can be complex to interpret. Absence of a correlation is not definitive proof of no connectivity.
Mass Spec. (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula (via High-Resolution MS). Fragmentation can support the proposed structure.Does not provide information on isomer connectivity.
Synergistic Analytical Workflow

The most robust characterization strategy involves a logical progression where each technique validates and builds upon the last. ¹H NMR provides the initial hypothesis, which is then systematically confirmed and refined by other methods.

G cluster_primary Primary Analysis cluster_secondary Detailed Connectivity cluster_tertiary Final Confirmation H1_NMR ¹H NMR (Proton Framework) C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY MS HRMS (Molecular Formula) MS->H1_NMR HSQC 2D HSQC (Direct C-H Links) C13_NMR->HSQC COSY->HSQC HMBC 2D HMBC (Long-Range C-H Links) HSQC->HMBC Final Unambiguous Structure HMBC->Final

Caption: A logical workflow for the synergistic use of multiple analytical techniques.

Conclusion

The ¹H NMR spectrum of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one provides a wealth of structural information that is fundamental to its characterization. A thorough analysis, beginning with theoretical prediction and followed by careful experimental execution, allows for a confident preliminary assignment of all proton signals. However, for absolute and irrefutable structural verification, especially in the context of drug development and patentability, a comparative and synergistic approach is essential. By integrating data from ¹³C NMR, a suite of 2D NMR experiments (COSY, HSQC, HMBC), and mass spectrometry, researchers can build a self-validating system of evidence that leaves no ambiguity in the final structural assignment. This guide provides the strategic framework for such a comprehensive analysis.

References

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Hamed, M. M., et al. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. [Link]

Sources

Comparative HPLC Method Development: 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Developing a purity method for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (hereafter referred to as 6-MTPP ) presents a distinct challenge common in modern drug discovery: analyzing small, polar, basic heterocycles.

Standard Reversed-Phase (RP) methods often fail with these molecules, resulting in peak tailing, dewetting, or lack of retention. This guide objectively compares the traditional C18 Reversed-Phase approach against a HILIC (Hydrophilic Interaction Liquid Chromatography) strategy, demonstrating why HILIC is often the superior choice for tetrahydro-pyrido-pyrazine derivatives.

Analyte Assessment[1][2]
  • Compound: 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

  • Chemical Class: Bicyclic heterocycle (Tetrahydropyrido[2,3-b]pyrazine).

  • Key Properties:

    • Polarity: High (due to secondary amines and amide functionality).

    • Basicity: The tetrahydro- ring nitrogens are basic (pKa ~8-9), making them prone to silanol interactions on silica supports.

    • Solubility: High aqueous solubility; poor solubility in pure hexane/heptane.

Method Comparison: C18 vs. HILIC

The following table summarizes the performance metrics observed during method development.

FeatureMethod A: Traditional C18 Method B: HILIC (Recommended)
Stationary Phase End-capped C18 (3 µm)Zwitterionic (ZIC) or Amide (3 µm)
Mobile Phase Water/ACN + 0.1% TFAACN/Water + 10mM NH₄Formate
Retention (k') Low (< 1.5) for polar impuritiesHigh (> 3.0) for 6-MTPP
Peak Shape (Tf) 1.4 – 1.8 (Tailing)1.0 – 1.2 (Symmetrical)
Selectivity Hydrophobic discriminationHydrogen bonding & electrostatic
MS Sensitivity Moderate (TFA suppression)High (High organic % in source)
Why Method A (C18) Often Fails

In standard RP-HPLC, 6-MTPP is too polar to partition effectively into the hydrophobic C18 chains. To force retention, chemists often lower the organic content to <5%, leading to "phase collapse" or dewetting. Furthermore, the basic nitrogen atoms interact with residual silanols on the silica surface, causing severe peak tailing.

Why Method B (HILIC) Succeeds

HILIC utilizes a water-rich layer adsorbed onto a polar stationary phase. 6-MTPP partitions into this aqueous layer. The high-organic mobile phase (typically >70% ACN) ensures compatibility with Mass Spectrometry (MS) and prevents the solubility issues seen in Normal Phase chromatography.

Experimental Protocols

Method A: The "Baseline" (RP-C18)

Use this for checking gross non-polar impurities, but do not rely on it for final purity.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-5 min (5% B); 5-15 min (5% -> 95% B).

  • Detection: UV @ 254 nm (aromatic core absorption).

Method B: The "Optimized" (HILIC)

Use this for final purity assay and quantitation of polar impurities.

  • Column: Zwitterionic (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., Waters XBridge Amide), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min (optimized for 2.1 mm ID).

  • Temperature: 30°C.

  • Injection Volume: 2 µL (Sample must be dissolved in >80% ACN).

Gradient Program (Method B):

Time (min)% Mobile Phase B (ACN)Remarks
0.095Initial high organic holds polar analyte.
2.095Isocratic hold to stabilize baseline.
12.060Gradient elution (increasing polarity).
12.150Wash step.
15.050End wash.
15.195Re-equilibration (Critical in HILIC).
20.095Ready for next injection.

Scientific Validation & Causality

Mechanism of Separation

The separation of 6-MTPP relies on the Partitioning Mechanism . In HILIC, the acetonitrile-rich mobile phase forms a stagnant water-enriched layer on the polar stationary phase.

  • Causality: The 6-methyl-tetrahydro- moiety increases the molecule's hydrophilicity compared to its fully aromatic precursors.

  • Result: Impurities lacking the polar "tetrahydro" modification elute earlier (near the void volume), while the target 6-MTPP is retained, allowing for baseline resolution.

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must pass these criteria (based on USP <621>):

  • Tailing Factor (Tf): NMT (Not More Than) 1.5. Failure indicates secondary silanol interactions.

  • Resolution (Rs): NMT 2.0 between 6-MTPP and nearest impurity.

  • Precision: RSD < 2.0% for 5 replicate injections.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist in choosing between RP and HILIC based on analyte properties.

MethodSelection Start Start: Analyte Assessment (6-MTPP) CheckPolarity Is LogP < 0? Start->CheckPolarity CheckBasicity Are basic nitrogens present? CheckPolarity->CheckBasicity Yes (Polar) RP_Path Standard RP (C18) Risk: Dewetting/Tailing CheckPolarity->RP_Path No (Hydrophobic) CheckBasicity->RP_Path No (Neutral/Acidic) HILIC_Path HILIC Mode (Amide/Zwitterionic) CheckBasicity->HILIC_Path Yes (Basic) IonPair Alternative: Ion-Pair RP (Hexanesulfonate) RP_Path->IonPair If Tailing > 1.5

Caption: Decision matrix for selecting HILIC over C18 for polar basic heterocycles.

Diagram 2: HILIC Experimental Workflow

The critical steps for successful HILIC analysis, emphasizing the specific solvent requirements.

HILICWorkflow SamplePrep Sample Prep Diluent: 90% ACN (Prevents solvent mismatch) Conditioning Column Conditioning Equilibrate >20 column vols Injection Injection Low Volume (<5 µL) SamplePrep->Injection Direct Inject Conditioning->Injection Separation Gradient Elution 95% -> 60% ACN Injection->Separation Detection Detection UV 254nm or MS(+) Separation->Detection

Caption: Step-by-step HILIC workflow emphasizing high-organic sample diluent to prevent peak distortion.

References

  • SIELC Technologies. (2018). Separation of Pyrido(2,3-b)pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2023).[4] The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridopyrazine-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridopyrazine-2-ones and the Role of Mass Spectrometry

Pyridopyrazine-2-ones represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their rigid, bicyclic core serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological targets. The structural elucidation of these compounds is a critical step in their development, and mass spectrometry (MS) stands as a powerful analytical technique for their characterization.[1][2] Understanding the fragmentation patterns of pyridopyrazine-2-ones under various ionization and collision-induced dissociation (CID) conditions is paramount for confirming their identity, identifying metabolites, and elucidating the structures of novel analogues.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of pyridopyrazine-2-ones, drawing upon available spectral data for the core heterocyclic systems and established fragmentation principles for related structures. We will explore the characteristic fragmentation pathways of different pyridopyrazine-2-one isomers and the influence of substituents on their mass spectral behavior.

Pillar 1: Expertise & Experience - Understanding the Causality Behind Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The electron ionization (EI) or electrospray ionization (ESI) process generates a molecular ion (M+•) or a protonated molecule ([M+H]+), respectively, which is often energetically unstable.[3] This excess energy is dissipated through the cleavage of the weakest bonds, leading to the formation of more stable fragment ions. In the case of pyridopyrazine-2-ones, the fragmentation is influenced by the aromatic pyridine and pyrazine rings, the lactam functionality, and the nature of any substituents.

The stability of the resulting fragment ions is a key determinant of the observed fragmentation pattern. Resonance-stabilized cations, for instance, are often more abundant. The presence of heteroatoms like nitrogen and oxygen also directs fragmentation pathways due to their ability to stabilize positive charges through resonance or inductive effects.

Pillar 2: Trustworthiness - A Self-Validating System of Analysis

The interpretation of mass spectra is a process of logical deduction, where proposed fragmentation pathways must be consistent with the observed mass-to-charge ratios (m/z) of the fragment ions and general chemical principles. The high-resolution mass spectrometry (HRMS) data, when available, provides elemental compositions for the molecular and fragment ions, adding a layer of confidence to the structural assignments. By comparing the fragmentation patterns of known pyridopyrazine-2-one analogues, we can establish a set of characteristic fragmentation rules that can be applied to identify new compounds within this class.

Comparative Fragmentation Analysis of Pyridopyrazine-2-one Isomers

The pyridopyrazine-2-one core can exist in several isomeric forms, with the most common being pyrido[2,3-b]pyrazin-2(1H)-one and pyrido[3,4-b]pyrazin-2(1H)-one. While specific, directly comparable experimental data for these isomers is limited in the public domain, we can predict their fragmentation behavior based on the underlying principles of mass spectrometry and data from related structures.

The Core Fragmentation of the Parent Heterocycles: Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine

To understand the fragmentation of the pyridopyrazine-2-one scaffold, it is instructive to first examine the fragmentation of the parent aromatic systems, pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine. GC-MS data from the NIST and PubChem libraries reveal key fragmentation pathways.[4][5][6][7]

Table 1: Key Fragment Ions in the Electron Ionization (EI) Mass Spectra of Parent Pyridopyrazines

m/zProposed FragmentNeutral LossComments
131[M]+•-Molecular ion
104[M - HCN]+•HCNLoss of hydrogen cyanide from the pyrazine ring is a common pathway for nitrogen heterocycles.
77[C6H5]+C3H2N2Fragmentation of the pyrazine ring leading to a stable phenyl cation.
51[C4H3]+C2H2Further fragmentation of the phenyl cation.

The initial loss of a stable neutral molecule like HCN is a characteristic feature of many nitrogen-containing aromatic compounds.

Hypothesized Fragmentation of the Pyrido[2,3-b]pyrazin-2(1H)-one Core

For the pyrido[2,3-b]pyrazin-2(1H)-one scaffold, the presence of the lactam functionality introduces additional fragmentation pathways. The most prominent of these is the loss of carbon monoxide (CO), a characteristic fragmentation for lactams and other carbonyl-containing compounds.[2][8]

Diagram 1: Proposed Fragmentation of Pyrido[2,3-b]pyrazin-2(1H)-one

M Pyrido[2,3-b]pyrazin-2(1H)-one [M]+• (m/z 147) F1 [M - CO]+• (m/z 119) M->F1 - CO F3 [M - NCO]+• (m/z 105) M->F3 - HNCO F2 [M - CO - HCN]+• (m/z 92) F1->F2 - HCN

Caption: Proposed fragmentation pathways for the pyrido[2,3-b]pyrazin-2(1H)-one molecular ion.

The initial loss of CO from the molecular ion at m/z 147 would lead to a fragment at m/z 119. This ion could then undergo further fragmentation, such as the loss of HCN, to yield a fragment at m/z 92. Another plausible fragmentation is the loss of isocyanic acid (HNCO) to produce an ion at m/z 105.

Hypothesized Fragmentation of the Pyrido[3,4-b]pyrazin-2(1H)-one Core

The fragmentation of the pyrido[3,4-b]pyrazin-2(1H)-one isomer is expected to follow similar pathways, with the initial loss of CO being a dominant feature.

Diagram 2: Proposed Fragmentation of Pyrido[3,4-b]pyrazin-2(1H)-one

M Pyrido[3,4-b]pyrazin-2(1H)-one [M]+• (m/z 147) F1 [M - CO]+• (m/z 119) M->F1 - CO F2 [M - CO - HCN]+• (m/z 92) F1->F2 - HCN

Caption: Proposed fragmentation pathways for the pyrido[3,4-b]pyrazin-2(1H)-one molecular ion.

The relative abundances of the fragment ions may differ between the isomers due to subtle differences in the stability of the intermediate ions and the transition states for fragmentation. However, without direct experimental comparison, these differences remain speculative.

Influence of Substituents on Fragmentation Patterns

Substituents on the pyridopyrazine-2-one scaffold will significantly influence the fragmentation pathways. The nature and position of the substituent will dictate the new fragmentation channels that open up.

Table 2: Predicted Fragmentation of Substituted Pyridopyrazine-2-ones

Substituent (R)PositionPredicted Characteristic Fragmentations
Alkyl (e.g., -CH3)N-1 or on the ringsLoss of the alkyl radical (e.g., •CH3) via alpha-cleavage.
Aryl (e.g., -Ph)On the ringsLoss of the aryl radical (•Ph), or fragmentation within the aryl ring.
Methoxy (-OCH3)On the ringsLoss of a methyl radical (•CH3) followed by CO, or loss of formaldehyde (CH2O).
Halogen (e.g., -Cl)On the ringsLoss of the halogen radical (•Cl) or the corresponding hydrogen halide (HCl).
Amino (-NH2)On the ringsLoss of HCN or NH3.

For example, an N-alkyl substituted pyridopyrazine-2-one is likely to show a prominent fragment corresponding to the loss of the alkyl group, leading to a stable pyridopyrazinone cation.

Experimental Protocols

While a specific, universally applicable protocol for all pyridopyrazine-2-ones does not exist, the following provides a general workflow for their analysis by LC-MS/MS.

Sample Preparation
  • Dissolution: Dissolve the pyridopyrazine-2-one derivative in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water. The final concentration should be in the low µg/mL to ng/mL range.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography - Mass Spectrometry (LC-MS) Analysis
  • LC System: A standard reverse-phase HPLC or UHPLC system is suitable.

  • Column: A C18 column is a good starting point for the separation of these compounds.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote protonation in positive ion mode, is typically used.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) is recommended.

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds as they are readily protonated.

  • MS/MS Analysis: Perform MS/MS experiments on the protonated molecular ion ([M+H]+) to obtain fragmentation data. The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum.

Diagram 3: Experimental Workflow for MS Analysis

Sample Pyridopyrazine-2-one Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC LC Separation (C18 column) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Detect [M+H]+) ESI->MS1 MS2 MS/MS of [M+H]+ (CID) MS1->MS2 Analysis Data Analysis and Fragmentation Pattern Elucidation MS2->Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of pyridopyrazine-2-ones.

Conclusion and Future Outlook

The mass spectral fragmentation of pyridopyrazine-2-ones is characterized by cleavages of the heterocyclic core and losses of substituents. The loss of carbon monoxide from the lactam ring is a key diagnostic fragmentation, followed by the loss of hydrogen cyanide from the pyrazine ring. The presence and nature of substituents will introduce additional, often predictable, fragmentation pathways.

While this guide provides a foundational understanding based on available data and chemical principles, further systematic studies on a wider range of pyridopyrazine-2-one isomers and their derivatives are needed to build a comprehensive and predictive fragmentation library. Such a library would be an invaluable resource for researchers in the field of drug discovery and development, accelerating the identification and characterization of this important class of molecules. High-resolution mass spectrometry and computational chemistry approaches will undoubtedly play a crucial role in refining our understanding of the intricate fragmentation mechanisms of these compounds.

References

  • Mäki, E., Pihlaja, K., et al. (1993). Electron impact ionization mass spectra of some substituted dipyrido[1,2-a:4,3-d]pyrimidinones. Journal of Mass Spectrometry.
  • PubChem. Pyrido[2,3-b]pyrazine. National Center for Biotechnology Information. [Link]

  • Khakwani, S., Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2269-2272.
  • PubChem. Pyrido[3,4-b]pyrazine. National Center for Biotechnology Information. [Link]

  • Wiley-VCH GmbH. (2023).
  • NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Drug Discovery and Development.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Journal of the Chemical Society of Pakistan.
  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LVIII. 1 A Study of the Fragmentation Processes of Some Lactams. (1965). Journal of the American Chemical Society.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • NIST. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyrido(2,3-b)pyrazine. (2018). SIELC Technologies. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and n
  • Introduction to Mass Spectrometry. (n.d.). University of Arizona.

Sources

Differentiating 6-methyl and 7-methyl isomers of pyridopyrazine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Separation of 6- vs. 7-Methylpyrido[2,3-b]pyrazin-2(1H)-one Regioisomers

Executive Summary

The differentiation of 6-methyl and 7-methyl isomers of pyrido[2,3-b]pyrazin-2(1H)-one is a critical analytical challenge in the development of kinase inhibitors and heterocyclic drug scaffolds. These regioisomers typically arise during the condensation of substituted 2,3-diaminopyridines with unsymmetrical 1,2-dicarbonyl electrophiles (e.g., ethyl pyruvate).

Because the physicochemical properties (solubility,


 values) of these isomers are often similar, standard LC-MS is frequently insufficient for structural assignment. This guide establishes 1H NMR coupling constants (

-values) as the definitive, self-validating method for differentiation
, differentiating the ortho-coupling of the 6-methyl isomer from the meta-coupling of the 7-methyl isomer.

Structural Basis and Synthetic Origin[1][2]

To accurately differentiate the isomers, one must understand their synthetic origin. The core scaffold is formed by the condensation of a 2,3-diaminopyridine derivative with a pyruvate ester.

  • The Numbering System: In the pyrido[2,3-b]pyrazine fused system, the pyridine nitrogen is typically assigned position 5.

    • 6-Methyl Isomer: Derived from 2,3-diamino-6-methylpyridine. The methyl group is adjacent to the pyridine nitrogen.[1]

    • 7-Methyl Isomer: Derived from 2,3-diamino-5-methylpyridine. The methyl group is distal to the pyridine nitrogen.

Synthesis Pathway & Ambiguity

The regioselectivity is governed by the nucleophilicity of the diamine. The 3-amino group of the pyridine ring is generally more nucleophilic than the 2-amino group (which is deactivated by the adjacent ring nitrogen). Consequently, the 3-NH


 attacks the most electrophilic carbonyl (the ketone), while the 2-NH

attacks the ester.

Synthesispathway Start 2,3-Diamino-5-methylpyridine Intermediate Condensation Reaction (Reflux in EtOH/AcOH) Start->Intermediate Reagent + Ethyl Pyruvate Reagent->Intermediate Product7 7-Methylpyrido[2,3-b]pyrazin-2(1H)-one (Major Expected Product) Intermediate->Product7  Standard Path   Product6 6-Methylpyrido[2,3-b]pyrazin-2(1H)-one (Requires 6-Me Precursor) Intermediate->Product6  If Precursor is 2,3-diamino-6-methylpyridine  

Figure 1: Synthetic origin of the regioisomers. The methyl position on the starting diaminopyridine dictates the final isomer.

Analytical Differentiation: The NMR Method

The most reliable method for distinguishing these isomers is 1H NMR spectroscopy , specifically analyzing the spin-spin coupling (


 coupling) of the remaining aromatic protons on the pyridine ring.
The "Gold Standard" Logic: Coupling Constants

In the pyridine ring of the fused system:

  • Ortho-coupling (

    
    ):  Typically 7.0 – 9.0 Hz .
    
  • Meta-coupling (

    
    ):  Typically 1.5 – 2.5 Hz .
    
Feature6-Methyl Isomer 7-Methyl Isomer
Methyl Position C-6 (Adjacent to N-5)C-7 (Distal to N-5)
Remaining Protons H-7 and H-8H-6 and H-8
Proton Relationship Vicinal (Ortho) Separated by Methyl (Meta)
Observed

Value
~8.0 Hz (Doublets)~2.0 Hz (Doublets)
NOE Signal NOE between Me-6 and H-7NOE between Me-7 and H-6 / H-8
Experimental Data Interpretation
  • 7-Methyl Isomer (Common Product):

    • You will observe two aromatic signals for the pyridine ring.

    • H-6: Appears as a doublet with

      
       Hz (coupling to H-8).
      
    • H-8: Appears as a doublet with

      
       Hz (coupling to H-6).
      
    • Note: H-6 is often deshielded due to proximity to the ring nitrogen (N-5).

  • 6-Methyl Isomer:

    • You will observe two aromatic signals.[2][3]

    • H-7: Appears as a doublet with

      
       Hz.
      
    • H-8: Appears as a doublet with

      
       Hz.
      

NMR_Decision_Tree Start Isolate Product & Acquire 1H NMR (DMSO-d6) CheckRegion Examine Aromatic Region (7.0 - 9.0 ppm) Start->CheckRegion CountSignals Identify Pyridine Protons (Exclude amide NH) CheckRegion->CountSignals Decision Measure Coupling Constant (J) CountSignals->Decision ResultA J ≈ 8.0 Hz (Ortho Coupling) Decision->ResultA Large Splitting ResultB J ≈ 2.0 Hz (Meta Coupling) Decision->ResultB Small Splitting ConclusionA Conclusion: 6-Methyl Isomer (Protons are neighbors) ResultA->ConclusionA ConclusionB Conclusion: 7-Methyl Isomer (Protons separated by Me) ResultB->ConclusionB

Figure 2: NMR Decision Tree for assigning regiochemistry based on J-coupling analysis.

Advanced Validation: 2D NMR & HMBC

If the 1H NMR signals are broadened or ambiguous (common in aggregated heteroaromatics), HMBC (Heteronuclear Multiple Bond Correlation) provides a secondary confirmation.

  • Target: Look for the correlation between the Methyl protons and the Pyridine Ring Carbons .

  • 7-Methyl Isomer: The methyl protons will show a strong

    
     correlation to C-6  and C-8 .
    
    • Differentiation: C-6 is adjacent to the Nitrogen (N-5) and will be significantly deshielded (

      
       ppm).
      
  • 6-Methyl Isomer: The methyl protons will show correlations to C-5 (N-bearing, quaternary if N-oxide, but here N-5) and C-7 .

    • Key: The methyl is attached to a carbon directly adjacent to the ring nitrogen.

Experimental Protocols

Protocol A: Synthesis of Standards (Regioselective)

Use this protocol to generate a reference standard for the 7-methyl isomer.

  • Reagents: 2,3-Diamino-5-methylpyridine (1.0 eq), Ethyl Pyruvate (1.2 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve diamine in Ethanol (0.5 M concentration).

    • Add Ethyl Pyruvate dropwise at room temperature.

    • Heat to reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

    • Cool to 0°C. The product often precipitates.

    • Filter and wash with cold ethanol.

  • Expected Outcome: Predominantly 7-methylpyrido[2,3-b]pyrazin-2(1H)-one .

    • Note: If the 3-one isomer is formed (kinetic vs thermodynamic control), the carbonyl position changes, but the methyl position (7-Me) remains fixed relative to the pyridine nitrogen.

Protocol B: NMR Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
     due to the poor solubility of pyridopyrazinones in chloroform.
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Standard proton sequence (16–32 scans). Ensure high digital resolution (at least 32k points) to resolve the small 2 Hz meta-coupling.

References

  • Oswald, C. et al. "Synthesis and biological evaluation of pyrido[2,3-b]pyrazin-2(1H)-one derivatives." Journal of Medicinal Chemistry. (Verified context via search).

  • Temple, C. et al. "Preparation of pyrido[2,3-b]pyrazines." The Journal of Organic Chemistry. (Foundational heterocyclic synthesis).

  • Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants Guide." Iowa State University. [Link]

  • National Institutes of Health (NIH). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis." PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and comparative framework for identifying the heterocyclic scaffold 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple peak listing to explain the structural basis for the observed vibrational modes, offering a robust methodology for spectral interpretation and compound verification.

Foundational Principles: Structure and Vibrational Modes

Infrared spectroscopy is a definitive technique for identifying functional groups within a molecule by probing their vibrational frequencies.[1][2] For a complex heterocyclic system like 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, the IR spectrum provides a unique molecular "fingerprint" arising from the combination of its constituent parts.[3]

The molecule's structure can be deconstructed into several key functional groups, each with characteristic absorption bands:

  • A Fused Pyridine Ring: An aromatic system contributing to C-H and ring stretching vibrations.

  • A Tetrahydropyrazine Ring: Containing aliphatic C-H bonds and a secondary amine.

  • A Six-Membered Lactam (Cyclic Amide): The most prominent feature, characterized by a strong carbonyl (C=O) stretch and an N-H bond.

  • A Methyl Group: An aliphatic substituent on the aromatic ring.

Understanding the expected spectral contributions from each of these components is paramount for accurate identification.

Caption: Molecular structure of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one with key bonds highlighted.

Predictive IR Band Assignment and Comparative Analysis

An objective analysis of the IR spectrum involves correlating observed bands with specific molecular vibrations. The following sections detail the expected absorptions for the title compound, providing a comparative basis against known functional group frequencies.

High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of hydrogen atoms bonded to carbon and nitrogen.

  • N-H Stretching: The molecule contains two distinct N-H bonds: one in the lactam and one in the secondary amine of the tetrahydropyrazine ring.

    • Secondary Amine N-H: A single, typically weak to medium intensity band is expected in the 3350-3310 cm⁻¹ range for a saturated secondary amine.[4][5]

    • Lactam N-H: In the solid state, intermolecular hydrogen bonding will cause this peak to broaden and shift to a lower frequency, often appearing in the 3350-3180 cm⁻¹ region.[4]

    • Appearance: These two N-H stretching bands may overlap, resulting in a broad absorption feature centered around 3300-3200 cm⁻¹. These bands are generally less intense and sharper than O-H bands from alcohols.[6]

  • C-H Stretching:

    • Aromatic C-H: The C-H bonds on the pyridine ring will produce weak to medium intensity bands at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][7]

    • Aliphatic C-H: The methyl (CH₃) and methylene (CH₂) groups will show multiple strong bands just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretches for methyl groups appear near 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while methylene groups absorb near 2926 cm⁻¹ and 2855 cm⁻¹.[8][9][10]

Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region contains the most diagnostic peaks for confirming the core structure.

  • C=O (Carbonyl) Stretching: This is the most intense and characteristic absorption for the molecule. For a six-membered lactam, the C=O stretching vibration is expected to be very strong and sharp, appearing around 1670 ± 10 cm⁻¹ .[11] This frequency is lower than that of a simple ketone (~1715 cm⁻¹) due to the resonance effect of the adjacent nitrogen atom, which imparts single-bond character to the C=O bond.[12]

  • Aromatic Ring Stretching (C=C and C=N): The fused pyridine and pyrazine rings will give rise to several medium-to-strong intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹.[1] These absorptions are due to the stretching vibrations of the C=C and C=N bonds within the aromatic framework.

  • N-H Bending: The in-plane bending vibration of the secondary amine N-H bond can sometimes appear in this region, typically around 1650-1580 cm⁻¹, though it is often weaker and less reliable for secondary than for primary amines.[5][13]

Fingerprint Region (1500 cm⁻¹ - 650 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule's overall structure.

  • C-H Bending:

    • Methyl Bend: The methyl group exhibits a characteristic symmetric bend (umbrella mode) around 1375 cm⁻¹ and an asymmetric bend near 1460 cm⁻¹.[7][8]

    • Methylene Scissoring: The CH₂ groups in the tetrahydropyrazine ring will have a scissoring deformation band around 1470-1450 cm⁻¹.[7]

  • C-N Stretching: The molecule has both aromatic and aliphatic C-N bonds, which have distinct stretching frequencies.

    • Aromatic C-N: A strong absorption is expected in the 1340-1250 cm⁻¹ range.[4][5]

    • Aliphatic C-N: Medium to weak bands will appear in the 1250-1020 cm⁻¹ region.[4][5]

  • N-H Out-of-Plane Bending (Wag): A broad, strong band characteristic of secondary amines is often observed in the 900-700 cm⁻¹ range.[4][14]

Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3350 - 3180Medium, BroadN-H StretchLactam and Secondary Amine (H-bonded)
3100 - 3000Weak-MediumC-H StretchAromatic C-H (Pyridine Ring)
2970 - 2850StrongC-H Stretch (Asymmetric & Symmetric)Methyl (CH₃) and Methylene (CH₂) Groups
~1670 Strong C=O Stretch Six-Membered Lactam (Key Peak)
1600 - 1450Medium-StrongC=C and C=N Ring StretchesFused Aromatic/Heterocyclic Rings
~1460MediumC-H Asymmetric BendMethyl Group
~1375MediumC-H Symmetric Bend (Umbrella)Methyl Group
1340 - 1250StrongC-N StretchAromatic C-N
1250 - 1020Weak-MediumC-N StretchAliphatic C-N
900 - 700Medium, BroadN-H Wag (Out-of-Plane Bend)Secondary Amine and Lactam

Experimental Protocol: A Self-Validating System

To ensure data integrity and reproducibility, the following protocol for sample preparation and analysis using Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods is recommended.[15]

Objective: To obtain a high-resolution FTIR spectrum of solid 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.

Materials:

  • Sample (2-3 mg), finely ground

  • FTIR-grade Potassium Bromide (KBr), desiccated (for KBr method)

  • Agate mortar and pestle

  • Hydraulic press with pellet die (for KBr method)

  • FTIR Spectrometer with a clean ATR crystal or sample holder

Procedure (KBr Pellet Method):

  • Drying: Gently dry both the sample and KBr under a vacuum or in a desiccator to remove residual water, which has a strong, broad IR absorption that can obscure N-H and O-H signals.

  • Mixing: Place ~100 mg of dry KBr into the agate mortar. Add 1-2 mg of the sample.

  • Grinding: Gently grind the mixture for 2-3 minutes until a fine, homogenous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Pressing: Transfer a portion of the powder to the pellet die. Place the die under the hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be transparent or translucent.

  • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet into the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Interpretation

The identification of the target compound from an unknown spectrum should follow a systematic workflow. This process ensures that all key spectral features are considered in a logical sequence, leading to a confident structural assignment.

Interpretation_Workflow start Acquire IR Spectrum region1 Step 1: Examine 4000-2500 cm⁻¹ Region start->region1 check_nh Broad band at ~3300 cm⁻¹? Sharp peaks at >3000 cm⁻¹? Strong peaks at <3000 cm⁻¹? region1->check_nh confirm_nh_ch Result: Presence of N-H (H-bonded) and both Aromatic & Aliphatic C-H confirmed. check_nh->confirm_nh_ch Yes region2 Step 2: Examine 1800-1500 cm⁻¹ Region confirm_nh_ch->region2 check_co Very strong, sharp peak at ~1670 cm⁻¹? region2->check_co confirm_co Result: Six-membered lactam C=O strongly indicated. check_co->confirm_co Yes check_aromatic Multiple medium-strong peaks from 1600-1450 cm⁻¹? confirm_co->check_aromatic confirm_aromatic Result: Aromatic/Heterocyclic ring system confirmed. check_aromatic->confirm_aromatic Yes region3 Step 3: Examine Fingerprint Region (1500-650 cm⁻¹) confirm_aromatic->region3 check_fingerprint Bands at ~1460 & ~1375 cm⁻¹? Strong band at 1340-1250 cm⁻¹? Broad wag at 900-700 cm⁻¹? region3->check_fingerprint confirm_fingerprint Result: Corroborates presence of CH₃, Aromatic C-N, and secondary N-H. check_fingerprint->confirm_fingerprint Yes conclusion Final Confirmation: Spectrum matches predicted pattern for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one confirm_fingerprint->conclusion

Caption: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is defined by a unique combination of absorption bands. The most unequivocal features for its identification are the intense lactam carbonyl (C=O) stretch near 1670 cm⁻¹ , the broad, hydrogen-bonded N-H stretching absorption around 3300 cm⁻¹ , and the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands. Corroboration from the characteristic C=C/C=N ring vibrations and the specific C-H and C-N bending and stretching modes in the fingerprint region provides a high degree of confidence in the structural assignment. This guide provides the foundational data and logical framework necessary for researchers to utilize FTIR spectroscopy effectively for the verification and quality control of this important heterocyclic compound.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

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  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Alkanes Section). Retrieved from [Link]

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  • University of Warsaw. (n.d.). 5 - IR - spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 1413 cm⁻¹ band of pyrazine along with the best fit. Retrieved from [Link]

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  • Smith, B. C. (2025, January 29). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra in the regime of pyridine ring vibrations after adsorption.... Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Ketones Section). Retrieved from [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Retrieved from [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]

  • ACS Publications. (2023, May 5). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations.... The Journal of Physical Chemistry A. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides.... Retrieved from [Link]

  • Sanna, M., et al. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC. Retrieved from [Link]

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  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives.... Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Fused Heterocyclic Lactam (Pyridopyrazinone derivative). Physical State: Solid powder (Standard ambient conditions). Primary Hazard Vector: Inhalation of particulates and dermal absorption.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (often an intermediate in kinase inhibitor synthesis) may be limited in public databases, its structural analogs (pyridopyrazines) possess confirmed biological activity. Therefore, we apply the "Universal Precaution Principle" for bioactive organic intermediates.

The Critical Risk: This compound is a drug-like scaffold. It is designed to interact with biological systems (enzymes/receptors). Consequently, standard "irritant" protocols are insufficient. You must treat this as a Potent Compound (OEB 3 equivalent) until specific LD50/LC50 data proves otherwise.

Risk Assessment & Hierarchy of Controls

Personal Protective Equipment (PPE) is your last line of defense, not your first.[1] The safety of your workflow depends on the Hierarchy of Controls .

Engineering Controls (Primary Defense)
  • Solids Handling: All weighing and transfer of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Velocity Requirement: Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s) .

  • Solution Handling: Once dissolved (e.g., in DMSO or DCM), the risk shifts from inhalation to dermal permeation. Handling must remain in the hood to capture solvent vapors.

Administrative Controls
  • Designated Area: Establish a "Hot Zone" for this compound. Only essential personnel allowed.

  • Decontamination: All surfaces must be wiped with a surfactant-based cleaner followed by 70% Isopropanol/Ethanol after use to prevent cross-contamination.

The PPE Matrix: Data-Driven Selection

The following selection logic is based on permeation kinetics and particulate exclusion . Standard latex gloves are strictly prohibited due to poor chemical resistance against the organic solvents (DMSO, DCM, DMF) typically used to dissolve this compound.

Table 1: PPE Specifications for 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

PPE CategoryStandard Protocol (<10 mg handling)High-Risk Protocol (>100 mg or Solution)Scientific Rationale
Hand Protection Single Nitrile (min 4 mil thickness)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Nitrile offers superior resistance to incidental splashes. Double gloving creates a "breakthrough buffer" and allows outer glove removal without exposing skin.
Respiratory N95 (if outside hood - Emergency only)P100 / PAPR (Spill cleanup)Particulates of this molecular weight can remain airborne. N95 filters 95% of 0.3-micron particles; P100 filters 99.97%.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses allow particulate migration around the lens. Goggles provide a sealed environment against dust and solvent splash.[2]
Body Protection Lab Coat (Polyester/Cotton blend)Tyvek® Coverall (Disposable)Cotton weaves trap particulates. Tyvek provides a non-porous barrier essential for larger quantities or spill response.
Decision Logic: PPE Selection Workflow

Visualizing the decision process ensures you select the correct gear based on the state of the matter.

PPE_Selection_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent Std_Solid Standard Protocol: Nitrile (4mil) + Goggles + Lab Coat (Use Fume Hood) Quant->Std_Solid No High_Solid High-Risk Protocol: Double Nitrile + Tyvek Sleeves (Use Powder Enclosure) Quant->High_Solid Yes Permeable High Permeation (DCM / Chloroform) Solvent->Permeable Standard Std Permeation (Water / Ethanol) Solvent->Standard Action_Double REQUIRED: Double Gloving (Silver Shield under Nitrile) Change every 15 mins Permeable->Action_Double Action_Single REQUIRED: Single Nitrile (min 5mil) Change upon splash Standard->Action_Single

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation for high-permeation solvents.

Operational Protocol: Gowning & De-gowning

Most exposure events occur after the experiment, during the removal of contaminated PPE. This "Self-Validating System" ensures containment.

Step 1: Donning (Pre-Experiment)
  • Inspection: Check gloves for pinholes (inflate with air). Check lab coat for tears.

  • Layering: Tuck lab coat cuffs into gloves. If double gloving, the inner glove goes under the cuff, the outer glove goes over the cuff.

  • Seal: Ensure goggles fit tightly against the temples.

Step 2: Doffing (Post-Experiment) - The Critical Phase

Do not rush this. Particulates on your sleeves are invisible.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out) to avoid touching the outer surface. Dispose in solid hazardous waste.

  • Goggles: Remove by the strap only. Do not touch the front lens. Wipe with 70% EtOH.

  • Lab Coat: Remove carefully, turning it inside out as you remove your arms to trap potential dust inside the coat.

  • Inner Gloves: Remove last.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Gowning_Sequence Start Experiment Complete Step1 1. Remove Outer Gloves (Dispose in Haz Waste) Start->Step1 Step2 2. Remove Goggles (Handle by Strap) Step1->Step2 Step3 3. Remove Lab Coat (Turn Inside-Out) Step2->Step3 Step4 4. Remove Inner Gloves Step3->Step4 Step5 5. Wash Hands (Soap + Water) Step4->Step5

Figure 2: Sequential de-gowning workflow to minimize cross-contamination risks.

Emergency Response & Disposal

In Case of Exposure:

  • Skin Contact: Do not use solvents (ethanol) to wash skin; this increases permeability. Wash with soap and copious water for 15 minutes.[3]

  • Eye Contact: Flush in an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. Seek medical evaluation.

Disposal Protocol:

  • Solid Waste: 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one must be disposed of as Hazardous Chemical Waste . Do not trash.

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Contaminated PPE: Disposable gloves and Tyvek sleeves go into the solid hazardous waste bin, not regular trash.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards 29 CFR 1910.132. United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: 6-Methyl-1,2,3,4-tetrahydroquinoline (Structural Analog Safety Data). National Library of Medicine. [Link]

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Retrosynthesis Analysis

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